Oxyquinoline, D2, #2
Description
Historical Context and Evolution of Academic Inquiry into Quinoline-8-ol Derivatives
The journey of quinoline (B57606) chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.goviipseries.org However, the specific isomer, 8-hydroxyquinoline (B1678124) (also known as quinolin-8-ol or oxyquinoline), was first synthesized in 1880 by Hugo Weidel and his student Albert Cobenzl through the decarboxylation of an acid derived from cinchonine. wikipedia.org While they identified the compound as an "oxyquinoline," its precise structure was confirmed by Zdenko Hans Skraup in the following year, who also developed a method for synthesizing substituted quinolines. wikipedia.org
Early academic inquiry was significantly propelled by the discovery of the compound's ability to form insoluble chelates with various metal ions in the 1920s. wikipedia.org This property established 8-hydroxyquinoline as a valuable reagent in analytical chemistry for the quantitative determination and separation of metals. tandfonline.comscispace.com The latter half of the 20th century saw an expansion of research into its biological activities, revealing antiseptic, disinfectant, and pesticide properties. wikipedia.org This era also saw the development of numerous named reactions for synthesizing the core quinoline structure and its derivatives, further enabling academic exploration. iipseries.org
The evolution of research on quinoline-8-ol derivatives has progressed from fundamental synthesis and characterization to the sophisticated design of molecules for specific, high-value applications in medicine and technology.
| Year | Key Development | Significance |
| 1834 | Quinoline first isolated from coal tar by F. F. Runge. nih.goviipseries.org | Discovery of the parent quinoline scaffold. |
| 1880 | First synthesis of 8-hydroxyquinoline by H. Weidel and A. Cobenzl. wikipedia.org | Marks the beginning of oxyquinoline chemistry. |
| 1881 | Structural identification of 8-hydroxyquinoline by Z. H. Skraup. wikipedia.org | Provided a clear understanding of the molecule's structure, enabling further research. |
| 1920s | Discovery of insoluble metal chelates of 8-hydroxyquinoline. wikipedia.org | Established its role as a significant tool in analytical chemistry. |
| Mid-20th Century | Exploration of various synthetic methods (e.g., Skraup, Friedlander, Knorr). iipseries.org | Facilitated the synthesis of a wide array of derivatives for academic study. |
Significance of the 8-Hydroxyquinoline Nucleus in Advanced Chemical Research
The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in chemical research due to its unique structural and electronic properties. researchgate.net Its structure features a bicyclic system where a phenol (B47542) ring is fused to a pyridine (B92270) ring. nih.govresearchgate.net The close proximity of the hydroxyl group at position 8 to the nitrogen atom in the pyridine ring makes 8-hydroxyquinoline an exceptional monoprotic bidentate chelating agent. nih.gov This ability to form stable complexes with a wide range of metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺, is central to its diverse applications. nih.gov
In medicinal chemistry, the 8-HQ scaffold is a cornerstone for designing therapeutic agents. researchgate.net Its derivatives have been investigated for a multitude of pharmacological activities. nih.gov The chelating ability of 8-HQ is often linked to its biological effects, where it can interfere with metal-dependent enzymes or restore metal homeostasis. tandfonline.com For instance, derivatives like clioquinol (B1669181) have been explored for neurodegenerative diseases such as Alzheimer's and Parkinson's, while others show promise as anticancer agents. tandfonline.comrsc.org
Beyond medicine, the 8-HQ nucleus is vital in materials science. Its metal complexes, particularly with aluminum (AlQ₃), are benchmark materials used as electron transporters and emitters in Organic Light-Emitting Diodes (OLEDs). scispace.comresearchgate.net The inherent fluorescence of the scaffold and its modulation upon metal binding also make it an excellent platform for developing fluorescent chemosensors for detecting specific metal ions in biological and environmental systems. scispace.comnih.gov The versatility of the 8-HQ core, which allows for functionalization at various positions, enables chemists to fine-tune its properties for these advanced applications. mdpi.com
| Field of Research | Significance of 8-Hydroxyquinoline Scaffold | Example Application |
| Medicinal Chemistry | Acts as a versatile pharmacophore for drug design; potent metal-chelating properties. tandfonline.comnih.gov | Development of anticancer, antineurodegenerative, and antimicrobial agents. rsc.orgmdpi.com |
| Materials Science (OLEDs) | Forms stable, luminescent metal complexes that serve as electron-transporting and emitting layers. scispace.com | Tris(8-hydroxyquinolinato)aluminium (AlQ₃) is a classic electron-transporting material in OLEDs. scispace.com |
| Analytical Chemistry | Strong and selective chelating agent for metal ions. scispace.com | Used in gravimetric analysis, separation techniques, and as a fluorescent chemosensor for metal ions. scispace.com |
| Synthetic Chemistry | Serves as a versatile building block for creating complex molecules and hybrid structures. frontiersin.orgmdpi.com | Synthesis of hybrid molecules combining the 8-HQ moiety with other pharmacophores. nih.gov |
Overview of Current Academic Research Trajectories in Oxyquinoline Chemistry
Contemporary research on the oxyquinoline scaffold is vibrant and multidisciplinary, focusing on leveraging its unique chemical properties to address challenges in medicine, materials science, and beyond.
A major trajectory is the rational design of novel therapeutic agents. Researchers are creating sophisticated 8-HQ derivatives and hybrids to develop more potent and selective drugs. researchgate.netnih.gov This includes the synthesis of molecules targeting multidrug-resistant (MDR) cancer cells, a significant challenge in oncology. rsc.orgacs.org The design of these compounds often focuses on enhancing properties like solubility and the ability to cross the blood-brain barrier. mdpi.com For example, the development of second-generation chelators like PBT2 for neurodegenerative diseases aims to improve upon the properties of earlier compounds like clioquinol. tandfonline.commdpi.com
Another significant area of research is the development of advanced materials. There is ongoing work to synthesize new 8-HQ derivatives for use as fluorescent chemosensors with high selectivity and sensitivity for specific metal ions, which are important for environmental monitoring and biological imaging. scispace.com In the field of electronics, while AlQ₃ is a well-established material, research continues to explore new 8-HQ-based metal complexes with improved efficiency, stability, and color tuning for next-generation OLED displays. scispace.com
Furthermore, modern synthetic methodologies are being applied to the 8-HQ scaffold. Techniques like the Suzuki cross-coupling reaction are employed to introduce diverse functional groups at specific positions on the quinoline ring, allowing for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies. researchgate.net The synthesis of 8-HQ-based metal-organic frameworks (MOFs) and polymers is also an emerging field, with potential applications in catalysis, gas storage, and separation technologies.
| Research Trajectory | Primary Goal | Recent Focus Areas |
| Medicinal Chemistry | Development of novel therapeutic agents with enhanced efficacy and selectivity. nih.gov | Overcoming multidrug resistance in cancer; designing brain-permeable agents for neurodegenerative diseases; creating novel antimicrobial and anti-HIV agents. researchgate.netrsc.orgmdpi.com |
| Materials Science | Creation of advanced functional materials for electronic and sensing applications. scispace.com | Highly sensitive and selective fluorescent chemosensors for metal ions; new emitter and transport materials for more efficient OLEDs. scispace.comnih.gov |
| Synthetic Chemistry | Exploration of new and efficient methods to functionalize the 8-HQ scaffold. researchgate.net | Application of cross-coupling reactions for targeted derivatization; synthesis of hybrid molecules and polymers containing the 8-HQ moiety. nih.govresearchgate.net |
| Bioinorganic Chemistry | Understanding and utilizing the coordination chemistry of 8-HQ with various metal ions. nih.gov | Studying the mechanism of action of metallodrugs based on 8-HQ; developing metal complexes as therapeutic or diagnostic agents, such as the anticancer complex KP46. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[1,3-benzodioxol-5-yl-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-14-4-3-5-21(25-14)27-22(17-9-11-19-20(12-17)30-13-29-19)18-10-8-16-7-6-15(2)26-23(16)24(18)28/h3-12,22,28H,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZDPGHRTDVQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC3=C(C=C2)OCO3)C4=C(C5=C(C=CC(=N5)C)C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Advanced Oxyquinoline Compounds
Functionalization and Derivatization at Various Positions
Incorporation of Aminomethyl Groups via Mannich Reaction
Complexation with Main Group Elements (e.g., Al)
Among the main group elements, aluminum (Al) forms a particularly notable complex with 8-hydroxyquinoline (B1678124), known as tris(8-hydroxyquinolinato)aluminum (Alq3). scbt.comnih.govcymitquimica.com
Aluminum (Al): Alq3 is synthesized by the reaction of an aluminum(III) source with three equivalents of 8-hydroxyquinoline. rsc.org This complex is widely recognized for its use as an emissive and electron-transporting material in organic light-emitting diodes (OLEDs). scirp.org The synthesis conditions, such as pH and temperature, can be optimized to maximize the yield of Alq3. researchgate.net A series of bis(8-quinolinolato)aluminum ethyl complexes have also been synthesized and characterized. acs.org
Interactive Data Table: Main Group Element-Oxyquinoline Complexes
| Element | Complex | Formula | Key Application |
| Aluminum (Al) | Tris(8-hydroxyquinolinato)aluminum scbt.comnih.gov | C27H18AlN3O3 scbt.comnih.gov | Organic Light-Emitting Diodes (OLEDs) scirp.org |
Complexation with Lanthanide and Actinide Series Elements (e.g., Eu, U, In)
Oxyquinoline and its derivatives also form complexes with elements from the lanthanide and actinide series, often exhibiting interesting photophysical properties. acs.orgmcmaster.caresearchgate.net
Europium (Eu): Europium(III) complexes with 8-hydroxyquinoline derivatives have been synthesized and are known for their strong luminescence. researchgate.netnih.gov The introduction of electron-donating groups on the 8-hydroxyquinoline ligand can enhance the luminescence intensity of the corresponding europium(III) complex. nih.gov The synthesis of these complexes often results in structures where the ligand coordinates effectively with the Eu(III) ion, leading to efficient energy transfer and high fluorescence quantum yields. nih.gov
Uranium (U): Uranium, in its hexavalent state as the uranyl ion (UO2 2+), forms complexes with 8-hydroxyquinoline. rsc.orgacs.orgd-nb.infonih.gov The reaction of uranyl acetate (B1210297) with 8-hydroxyquinoline derivatives can yield complexes such as UO2(C9H6NO)2(CH3OH). acs.org In some uranyl complexes, 8-hydroxyquinoline can act as both a bidentate and a unidentate ligand. rsc.org
Indium (In): Indium(III) forms stable complexes with 8-hydroxyquinoline and its derivatives. sisgeenco.com.brnih.govnih.govgoogle.com The formation of mono-, bis-, and tris-ligand complexes has been observed. nih.gov The tris-ligand complex, InQ3, is particularly stable at physiological pH. nih.gov These complexes have been synthesized and characterized, with some studies focusing on their potential biological applications. sisgeenco.com.brdntb.gov.ua
Interactive Data Table: Lanthanide and Actinide-Oxyquinoline Complexes
| Element | Typical Complex Formula | Key Property/Application | Synthesis Note |
| Europium (Eu) | Eu(L)n(NO3)3·xH2O (L=8-HQ derivative) nih.gov | Luminescence researchgate.netnih.gov | Ligand substitution influences luminescence intensity nih.gov |
| Uranium (U) | UO2(8-HQ)2(Solvent) acs.org | Photoluminescence acs.org | Synthesized from uranyl acetate and 8-HQ derivative acs.org |
| Indium (In) | In(8-HQ)3 nih.gov | Stable at physiological pH nih.gov | Formation of mono, bis, and tris complexes observed nih.gov |
Structural Elucidation via X-ray Crystallography
X-ray crystallography has been an indispensable tool for the definitive structural characterization of metal-oxyquinoline complexes, providing precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.
The coordination environment around the metal center in these complexes is highly dependent on the metal ion, its oxidation state, and the stoichiometry of the complex. For instance, in many divalent metal complexes with 8-hydroxyquinoline (often abbreviated as 8-HQ or Ox), a common structural motif is the formation of a square planar or pseudo-octahedral geometry. scirp.org Copper(II) complexes with derivatives like clioquinol (B1669181) and 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol (PBT2) have been shown to adopt square-based pyramidal structures for mono- and bis-complexes, while bis-complexes with 8-HQ or clioquinol tend towards square-planar or pseudo-octahedral geometries. nih.gov
In the case of tris(8-hydroxyquinolinato)aluminum (Alq3), a prominent material in organic light-emitting diodes (OLEDs), several crystalline phases (α, β, γ, δ, and ε) have been identified, each with distinct structural arrangements that influence its photoluminescent properties. nih.gov The self-assembly of zinc(II) complexes with a trifluorophenyl-substituted 8-hydroxyquinolinate ligand has been shown to yield a variety of structures, including mononuclear, binuclear, and trinuclear species, depending on the anions and solvent systems used. nih.gov
Lanthanide complexes with oxyquinoline derivatives also exhibit diverse and often high coordination numbers. For example, nine-coordinate lanthanide complexes with a pincer O,N,O-type ligand have been synthesized and structurally characterized, revealing a monocapped octahedral geometry around the metal ion. researchgate.net The crystal structures of these complexes confirm that the coordination bond distances are in agreement with the lanthanide contraction. researchgate.net Similarly, tetranuclear lanthanide complexes supported by hydroxyquinoline-calix ossila.comarene ligands have been shown to contain a rectangular arrangement of four eight-coordinate Ln³⁺ ions. researchgate.net The size of the lanthanide ion plays a crucial role in determining the final complex structure, which is primarily governed by stereochemistry. core.ac.uk
Table 1: Selected Crystallographic Data for Metal-Oxyquinoline Complexes
| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| [Cu(PBT2)]+ | Cu(II) | Square-based pyramidal | Mono-complex with PBT2 ligand | nih.gov |
| [Cu(CQ)2] | Cu(II) | Square-planar/pseudo-octahedral | Bis-complex with clioquinol ligand | nih.gov |
| [Zn3(L)6] | Zn(II) | Trinuclear | Self-assembled from a trifluorophenyl-substituted 8-hydroxyquinolinate ligand | nih.gov |
| L-Nd | Nd(III) | Monocapped octahedral | Nine-coordinate complex with a pincer O,N,O ligand | researchgate.net |
| [Tb4(H3L)2(µ-OH)2(NO3)4] | Tb(III) | Tetranuclear, eight-coordinate | Rectangular arrangement of Tb³⁺ ions bridged by hydroxido and quinolinolato-O atoms | researchgate.net |
Spectroscopic Properties of Metal-Oxyquinoline Complexes (e.g., NMR, IR, UV-Vis, Fluorescence)
The spectroscopic properties of metal-oxyquinoline complexes provide valuable insights into their electronic structure, bonding, and photophysical behavior.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure of diamagnetic metal-oxyquinoline complexes in solution. rsc.org 1H and 13C NMR spectroscopy can be used to confirm the coordination of the oxyquinoline ligand to the metal center and to characterize the structure and purity of the resulting complexes. nih.govacs.org For instance, in the complexation of Al(III) with 8-hydroxyquinoline-5-sulfonate, multinuclear (1H, 13C, and 27Al) NMR studies, combined with DFT calculations, have been used to propose the geometries of the 1:1, 1:2, and 1:3 (metal:ligand) complexes in aqueous solution. rsc.org These studies revealed that the complexes are mononuclear with an approximately octahedral geometry. rsc.org
IR Spectroscopy: Infrared (IR) spectroscopy is useful for identifying the coordination of the oxyquinoline ligand through the observation of shifts in the vibrational frequencies of the C=N and C-O bonds upon complexation. scirp.org The disappearance or shift of the broad O-H stretching band of the free ligand is a clear indication of deprotonation and coordination of the phenolic oxygen to the metal ion. scirp.org
UV-Vis Spectroscopy: The electronic absorption spectra of metal-oxyquinoline complexes in the ultraviolet-visible (UV-Vis) region are characterized by intense absorption bands arising from intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. mdpi.comnih.gov The positions and intensities of these bands are sensitive to the nature of the metal ion, the substituents on the oxyquinoline ring, and the solvent environment. nih.gov For example, the absorption spectrum of Alq3 shows peaks around 257 nm and 358 nm. mdpi.com The introduction of an electron-donating group at the 4-position of the quinoline (B57606) ring can cause a blue shift in the absorption maximum. nih.gov
Fluorescence Spectroscopy: Many metal-oxyquinoline complexes, particularly those of Al(III), Zn(II), and some lanthanides, exhibit strong fluorescence, making them suitable for applications in OLEDs and as fluorescent probes. ontosight.airesearchgate.net Tris(8-hydroxyquinolinato)aluminum (Alq3) is a well-known green-emitting material with a fluorescence maximum around 530 nm. nih.gov The emission wavelength can be tuned by chemical modification of the ligand or by doping with other materials. nih.gov For instance, doping Alq3 with ZnO quantum dots can shift the emission to yellow. nih.gov The fluorescence quantum yield of these complexes can also be significantly enhanced by appropriate substitution on the oxyquinoline ligand. nih.gov
Table 2: Spectroscopic Data for Selected Metal-Oxyquinoline Complexes
| Complex | Technique | Key Findings | Reference |
|---|---|---|---|
| Al(III) with 8-hydroxyquinoline-5-sulfonate | NMR (1H, 13C, 27Al) | Formation of 1:1, 1:2, and 1:3 complexes with octahedral geometry | rsc.org |
| Cu(II), Ni(II), Co(II) with 8-HQ | IR | Coordination through oxygen and nitrogen atoms confirmed by shifts in vibrational bands | scirp.org |
| Alq3 | UV-Vis | Absorption maxima at ~257 nm and ~358 nm | mdpi.com |
| Alq3 | Fluorescence | Green emission peak at ~530 nm | nih.gov |
| Aluminium tris(4-morpholinyl-8-hydroxyquinoline) | Fluorescence | Blue-shifted emission and higher quantum yield compared to Alq3 | nih.gov |
Thermodynamic and Kinetic Stability of Metal-Oxyquinoline Complexes
The stability of metal-oxyquinoline complexes can be described in terms of both thermodynamics and kinetics. slideshare.netslideshare.netscribd.com Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is quantified by the formation constant (K) or stability constant (log K). gcnayanangal.com Kinetic stability, on the other hand, relates to the lability or inertness of the complex, which is the rate at which it undergoes ligand substitution reactions. slideshare.netslideshare.net
The thermodynamic stability of metal-oxyquinoline complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronegativity) and the basicity of the oxyquinoline ligand. slideshare.net Generally, for a given ligand, the stability of the complexes follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The high stability of these chelates is attributed to the strong covalent character of the metal-ligand bonds and the formation of a stable five-membered chelate ring. rsc.org
Substituents on the oxyquinoline ring can significantly affect the stability of the complexes. For example, the presence of a methyl group in the 2-position of 8-hydroxyquinoline leads to steric hindrance, resulting in a decrease in the stability of the corresponding metal chelates compared to those of 4-methyl-8-hydroxyquinoline. rsc.orgosti.gov The formation constants for chelates of 2-methyl-8-hydroxyquinoline are typically 1.5 to 5 log units lower than those of the 4-methyl derivative. osti.gov
The kinetic stability of these complexes is also an important consideration. While a complex may be thermodynamically stable, it can be kinetically labile, meaning it undergoes rapid ligand exchange. Conversely, a thermodynamically unstable complex can be kinetically inert. Studies on the oxidation of 8-oxyquinoline by Ce(IV) have shown the formation of an intermediate complex, and the kinetic and thermodynamic characteristics of this intermediate have been investigated. researchgate.net
Table 3: Formation Constants (log K) for Metal Complexes with Oxyquinoline Derivatives
| Metal Ion | Ligand | log K1 | log K2 | Reference |
|---|---|---|---|---|
| Cu(II) | 8-Hydroxyquinoline | - | - | rsc.org |
| Ni(II) | 8-Hydroxyquinoline | - | - | rsc.org |
| Co(II) | 8-Hydroxyquinoline | - | - | rsc.org |
| Zn(II) | 8-Hydroxyquinoline | - | - | rsc.org |
| Cu(II) | 2-Methyl-8-hydroxyquinoline | - | - | osti.gov |
| Ni(II) | 2-Methyl-8-hydroxyquinoline | - | - | osti.gov |
Redox Behavior of Metal-Oxyquinoline Complexes
The redox behavior of metal-oxyquinoline complexes is of significant interest due to their potential applications in electrocatalysis, sensors, and OLEDs. Cyclic voltammetry is a commonly used technique to investigate the electrochemical properties of these complexes. scientific.netresearchgate.net
The redox processes in these complexes can be either metal-centered or ligand-centered. In many cases, the 8-oxyquinoline ligand itself is redox-active, undergoing reduction in two one-electron diffusion waves. scientific.netresearchgate.net The first reduction wave is observed at less negative potentials than that of quinoline itself. researchgate.net
The metal ion can also participate in redox reactions. For example, the cyclic voltammogram of a ternary Cu(II) complex with a Schiff base and 8-hydroxyquinoline shows an oxidation peak at -0.394 V. asianpubs.org Upon addition of DNA, the peak currents decrease, and the peak potential shifts positively, indicating an interaction between the complex and DNA. asianpubs.org
In a study of various chelate complexes based on 8-oxyquinoline, including those with Sn, Ge, Ti, W, Fe, and Sb, the electrochemical behavior was investigated by cyclic voltammetry. scientific.netresearchgate.net For the Ti(Oxin)Cl3 complex, a single two-electron peak was observed in the anodic region, suggesting two irreversible sequential or parallel oxidation stages with close potentials. researchgate.net The initial step is proposed to be the rupture of the oxygen-metal bond. researchgate.net
The redox properties of copper(II) and iron(III) complexes with 8-hydroxyquinoline derivatives have also been studied in relation to their anticancer activity. rsc.org It was found that more cytotoxic ligands tend to stabilize the lower oxidation state of the metal ions. rsc.org
Table 4: Redox Potentials of Selected Metal-Oxyquinoline Complexes
| Complex | Technique | Redox Process | Potential (V) | Reference |
|---|---|---|---|---|
| [Cu(L)(OHQ)]·2H2O | Cyclic Voltammetry | Oxidation | -0.394 | asianpubs.org |
| Ti(Oxin)Cl3 | Cyclic Voltammetry | Reduction | -0.61 | scientific.net |
| Cu(II)-CQ system | Cyclic Voltammetry | Reduction (mono-complex) | -0.207 | |
| Cu(II)-CQ system | Cyclic Voltammetry | Reduction (bis-complex) | -0.596 | |
| L-Nd complex | Cyclic Voltammetry | Oxidation (E1/21) | 0.11 vs Fc+/Fc | researchgate.net |
Supramolecular Assembly and Self-Organization of Oxyquinoline Complexes
The ability of metal-oxyquinoline complexes to form ordered supramolecular structures through non-covalent interactions is a fascinating area of research with implications for the design of functional materials. These interactions include hydrogen bonding, π-π stacking, C-H···π interactions, and halogen-related interactions. nih.gov
The self-assembly of these complexes can lead to the formation of diverse and often unprecedented structures. For instance, the solvothermal reaction of ZnX₂ salts with a trifluorophenyl-substituted 8-hydroxyquinolinate ligand resulted in the formation of mononuclear, binuclear, and trinuclear Zn(II) structures, which further assembled into four different types of supramolecular networks. nih.gov These networks were controlled by a combination of non-covalent interactions. nih.gov
Hydrogen bonding plays a crucial role in the hierarchical self-assembly of some zinc(II) complexes of amide- and urea-substituted 8-hydroxyquinolines. researchgate.net In these systems, two different non-covalent interactions with well-balanced strengths can bring together multiple individual components into a single, well-defined aggregate. researchgate.net
The formation of supramolecular structures can also influence the photophysical properties of the complexes. For example, in anodic porous alumina, it is suggested that isolated Alq3 species inside nanovoids and aggregated Alq3 clusters in the pores give rise to two distinct fluorescence peaks at 480 and 505 nm, respectively. mdpi.com The isolated species are thought to be attached to adsorption sites with higher binding energies. mdpi.com
Coordination Chemistry and Metal Complexation of Oxyquinoline and Its Derivatives
Fundamental Principles of Oxyquinoline-Metal Interactions
The ability of oxyquinoline to form stable complexes with metal ions is central to its widespread applications. This section elucidates the key mechanisms and theoretical underpinnings of these interactions.
Chelation Mechanisms and Binding Modes (O, N Atoms)
Oxyquinoline, also known as 8-hydroxyquinoline (B1678124) or oxine, is a privileged bidentate ligand in coordination chemistry. scirp.orgajchem-a.comscirp.org Its remarkable chelating ability stems from the presence of two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.orgajchem-a.com This arrangement allows oxyquinoline to form a stable five-membered ring with a metal ion. The complexation process typically involves the deprotonation of the hydroxyl group, enabling the oxygen atom to coordinate with the metal center. ajchem-a.comresearchgate.net
The primary binding mode of oxyquinoline involves this bidentate chelation through its nitrogen and oxygen atoms. scirp.orgnih.gov This dual coordination is a recurring theme in its interactions with various metals. However, in certain instances, such as in the uranyl complex [UO2(C9H6NO)2(C9H7NO)], one of the oxyquinoline molecules acts as a unidentate ligand, coordinating only through the phenolate (B1203915) oxygen. rsc.org The versatility of its coordination behavior contributes to the formation of a diverse range of metal complexes with varying geometries and properties.
Ligand Field Theory Applications in Oxyquinoline Complexes
Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of metal-oxyquinoline complexes. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, along with the geometry of the complex, dictates its magnetic properties, color, and spectroscopic behavior.
For instance, in transition metal complexes, the d-d electronic transitions are responsible for their characteristic colors. The electronic spectra of these complexes can be interpreted using LFT to determine the coordination environment of the metal ion. For example, the geometry of copper(II)-oxyquinoline complexes can be inferred from their electronic spectra, with some forming square-planar geometries while others adopt an octahedral geometry through the coordination of water molecules. scirp.orgscirp.org In the case of chromium(III) complexes, which are kinetically inert due to their d3 electronic configuration, LFT helps in understanding their thermodynamic stability, which is comparable to that of aluminum(III) complexes. mdpi.com
Synthesis and Characterization of Metal-Oxyquinoline Complexes
The synthesis of metal-oxyquinoline complexes is generally straightforward, often involving the reaction of a metal salt with oxyquinoline in a suitable solvent. nih.gov Various analytical techniques are employed to characterize the resulting complexes and elucidate their structures and properties. These methods include Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. ajchem-a.commdpi.comacs.org
Complexation with Transition Metals (e.g., Cu, Zn, Ni, Ru, Fe)
Oxyquinoline and its derivatives readily form complexes with a wide range of transition metals, including copper (Cu), zinc (Zn), nickel (Ni), ruthenium (Ru), and iron (Fe). researchgate.netnih.gov
Copper (Cu): Copper(II) complexes with 8-hydroxyquinoline often exhibit a 1:2 metal-to-ligand molar ratio. scirp.orgscirp.org Depending on the reaction conditions, these complexes can adopt either a square-planar or an octahedral geometry, the latter involving the coordination of water molecules. scirp.orgscirp.org
Zinc (Zn) and Nickel (Ni): Similar to copper, nickel(II) and zinc(II) also form stable complexes with 8-hydroxyquinoline. scirp.orgscirp.orgresearchgate.net For instance, the synthesis of a nickel(II) complex with 8-hydroxyquinoline has been reported with a yield of 63.5%. scirp.orgscirp.org These complexes are often studied for their potential applications in various fields.
Ruthenium (Ru): Organoruthenium complexes featuring 8-hydroxyquinoline ligands have been synthesized and characterized. nih.govnih.govscilit.com For example, ruthenium(II) polypyridine complexes containing 8-hydroxyquinoline have been prepared and shown to possess interesting biological activities. nih.gov The synthesis often involves the reaction of a ruthenium precursor, such as [Ru(η6-p-cymene)(μ-Cl)Cl]2, with the 8-hydroxyquinoline ligand. mdpi.com
Iron (Fe): 8-hydroxyquinoline forms coordination complexes with both iron(II) and iron(III) ions. mdpi.comnih.gov Mass spectrometry studies have confirmed the formation of a mixture of coordination complexes with both valence states of iron. mdpi.com These complexes are of interest due to their potential involvement in various biological processes. nih.gov
Interactive Data Table: Transition Metal-Oxyquinoline Complexes
| Metal | Typical Stoichiometry (Metal:Ligand) | Coordination Geometry | Synthesis Method | Characterization Techniques |
| Copper (Cu) | 1:2 scirp.orgscirp.org | Square-planar or Octahedral scirp.orgscirp.org | Reaction of Cu(II) salt with 8-HQ scirp.org | FTIR, UV-Vis, Conductometric methods scirp.orgscirp.org |
| Zinc (Zn) | 1:2 researchgate.net | Tetrahedral | Reaction of Zn(II) salt with 8-HQ researchgate.net | FTIR, UV-Vis, AAS researchgate.net |
| Nickel (Ni) | 1:2 scirp.orgscirp.org | Octahedral scirp.org | Reaction of Ni(II) salt with 8-HQ scirp.orgscirp.org | FTIR, UV-Vis, Conductometric methods scirp.orgscirp.org |
| Ruthenium (Ru) | 1:1:1 (Ru:cymene:hq) nih.gov | Piano-stool | Reaction of Ru precursor with 8-HQ derivative nih.govmdpi.com | NMR, ESI-MS, X-ray crystallography nih.govmdpi.com |
| Iron (Fe) | Forms various complexes mdpi.com | Varies | In-situ formation with Fe(II) and Fe(III) mdpi.com | Nano-electrospray-mass spectrometry mdpi.com |
Molecular and Cellular Biological Interactions: Mechanistic Investigations
Modulation of Enzymatic Activities and Signaling Pathways
Oxyquinoline derivatives have been shown to influence a range of enzymatic systems and signaling cascades that are crucial for cellular homeostasis, response to stress, and disease progression. The following subsections explore these modulatory effects in detail.
Oxyquinoline and its derivatives are recognized inhibitors of prolyl hydroxylase domain enzymes (PHDs), which are key regulators of the hypoxia-inducible factor (HIF) pathway. mdpi.com PHDs are non-heme iron dioxygenases that, under normal oxygen conditions (normoxia), hydroxylate specific proline residues on HIF-α subunits. mdpi.comrndsystems.com This hydroxylation allows the von Hippel-Lindau protein (pVHL) to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. mdpi.comresearchgate.net
The inhibitory mechanism of oxyquinoline derivatives involves their interaction with the active site of PHDs. Specifically, 8-oxyquinoline derivatives function by binding to the active site iron, a critical cofactor for PHD activity. nih.gov Some derivatives, characterized by a "branched tail" at the 7th position of the oxyquinoline ring, mimic the structure of the HIF peptide, which interferes with the binding of the natural substrate. nih.govmedchemexpress.com This structural mimicry, rather than just iron chelation ability, is considered crucial for their inhibitory potency. mdpi.com By inhibiting PHDs, these compounds prevent the degradation of HIF-α, leading to its stabilization and accumulation even under normoxic conditions. rndsystems.comnih.gov
The stabilization of HIF-α allows it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of numerous target genes. researchgate.netcellsignal.com This response, which mimics a cellular reaction to hypoxia, includes the upregulation of genes involved in erythropoiesis (like erythropoietin, EPO), angiogenesis, and metabolism. mdpi.comresearchgate.net For instance, certain oxyquinoline derivatives have been shown to upregulate HIF-1α and its target genes, including EPO, VEGF, LDHA, and PGK1. mdpi.com Comparative transcriptomic analyses have demonstrated that novel oxyquinoline inhibitors can induce HIF1 and HIF2-linked pathways with high potency. researchgate.net
Table 1: Research Findings on Oxyquinoline's Interaction with the PHD-HIF Pathway
| Oxyquinoline Derivative | Mechanism of Action | Observed Effect | References |
|---|---|---|---|
| 8-Oxyquinoline Derivatives | Bind to the active site iron of PHDs. nih.gov | Inhibit PHD activity, leading to HIF pathway stabilization. nih.gov | nih.gov |
| Adaptaquin (branched tail oxyquinoline) | Mimics the fold of the HIF peptide at the active site. nih.gov | Potent stabilization of HIF; neuroprotective in certain models. nih.gov | nih.gov |
| Unnamed Oxyquinoline Derivatives | Structural fit in the active site is critical. mdpi.com | Upregulation of HIF-1α and target genes (EPO, VEGF, etc.). mdpi.com | mdpi.com |
| Novel Oxyquinoline Inhibitors (#4896-3249, #5704-0720) | Specificity for HIF PHD2 suggested by effects on alternative substrates. researchgate.net | Potent activation of HIF-triggered glycolytic pathways. researchgate.net | researchgate.net |
Derivatives of oxyquinoline, such as clioquinol (B1669181), have been noted for their ability to inhibit cholinesterases. nih.gov Cholinesterase inhibitors, also known as anti-cholinesterases, act by preventing the enzyme acetylcholinesterase (AChE) from breaking down the neurotransmitter acetylcholine (B1216132) (ACh). medchemexpress.com This inhibition leads to an increase in the concentration and duration of action of ACh at cholinergic synapses in the nervous system.
The general mechanism of cholinesterase inhibition can be reversible or irreversible. medchemexpress.com Reversible inhibitors, which include compounds with carbamate (B1207046) or ammonium (B1175870) groups, bind non-covalently to the active site of the enzyme. medchemexpress.com The active center of cholinesterases contains two primary sites: an anionic site and an esteratic site. Inhibitors can interact with these sites to block the binding and subsequent hydrolysis of acetylcholine. The inhibition by clioquinol is described as reversible. nih.gov By maintaining higher levels of acetylcholine, these inhibitors can enhance cholinergic neurotransmission, a mechanism that is therapeutically relevant in conditions characterized by a deficit in this neurotransmitter system. medchemexpress.com
Oxyquinoline and its derivatives also interact with monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. The inhibition of MAO leads to increased levels of these neurotransmitters in the brain.
The ability of the 8-hydroxyquinoline (B1678124) scaffold to bind metal ions has led to its investigation as an inhibitor of metalloproteases, a family of zinc-dependent enzymes. Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are particularly relevant targets as they play significant roles in tissue remodeling and disease processes like cancer.
A series of 8-hydroxyquinoline derivatives were specifically designed and synthesized as inhibitors of MMP-2 and MMP-9. Certain compounds from this series demonstrated potent inhibitory activity against these enzymes at submicromolar concentrations. Molecular docking studies suggested favorable binding of these derivatives within the active sites of MMP-2 and MMP-9. The inhibition of these MMPs by the derivatives led to downstream effects, including the suppression of cancer cell proliferation, invasion, and angiogenesis in vitro. Furthermore, Indium In-111 oxyquinoline has been noted to target Cathepsin B, another type of protease. The mechanism of inhibition by these compounds generally involves chelation of the zinc cofactor located in the enzyme's catalytic domain, which is essential for its proteolytic activity.
Table 2: Inhibitory Activity of 8-Hydroxyquinoline Derivatives against Metalloproteinases
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Observed Biological Effect | References |
|---|---|---|---|---|
| Derivative 5e | MMP-2 / MMP-9 | Submicromolar | Anti-proliferative, anti-invasive, anti-angiogenic in A549 cells; promotes apoptosis. | |
| Derivative 5h | MMP-2 / MMP-9 | Submicromolar | Anti-proliferative, anti-invasive, anti-angiogenic in A549 cells. |
The quinoline (B57606) scaffold, structurally related to oxyquinoline, is found in various inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival, proliferation, and oncogenesis. Several medicinally important heterocyclic scaffolds, including quinoline derivatives, have been synthesized and assessed for their ability to inhibit Pim kinases.
Structure-based drug design has led to the development of quinolone-based inhibitors of Pim-1 kinase. One study reported the synthesis of a series of quinolone carboxylic acid derivatives, with the most potent compound exhibiting an IC₅₀ value of 0.29 µM against Pim-1 kinase. Additionally, 2-oxoquinoline derivatives have been synthesized as dual inhibitors of Pim and mTORC kinases. The styrylquinoline class of compounds has also been identified as a promising scaffold for Pim-1 kinase inhibitors. medchemexpress.com These findings indicate that the broader quinoline and quinolone chemical structures serve as a viable foundation for developing modulators of Pim-1 kinase activity.
Interactions with Metalloproteases (e.g., MetAP1, MetAP2, Cathepsin B)
Interactions with Biomacromolecules and Cellular Structures
Oxyquinoline's interactions are not limited to enzymes and signaling proteins; it also engages with other fundamental cellular components. When complexed with Indium-111, oxyquinoline forms a neutral, lipid-soluble complex that can readily penetrate the cell membrane. Once inside the cell, the indium cation is released from the oxyquinoline carrier and becomes firmly attached to various cytoplasmic components. The liberated oxyquinoline is then released from the cell. The mechanism is thought to involve an exchange reaction where subcellular components with a stronger affinity for indium chelate the metal ion away from oxyquinoline.
Beyond this role as a cellular delivery agent, oxyquinoline itself has been shown to interact with nucleic acids. Studies have demonstrated that oxyquinoline can bind to DNA, an interaction that is observed in the presence of liver enzymes. The interaction of small molecules with biomacromolecules like DNA is a key area of research for understanding their biological effects. Furthermore, derivatives of oxyquinoline, such as 8-hydroxyquinoline-5-sulphonic acid, have been used to study interactions with other biomacromolecules like metallothioneins through fluorescence quenching techniques.
DNA Binding and Biosynthesis Inhibition Mechanisms
Oxyquinoline and its derivatives have been shown to interfere with fundamental cellular processes by binding to DNA and inhibiting its biosynthesis. This inhibitory action is a key component of their antimicrobial and cytotoxic effects.
One of the primary mechanisms is the inhibition of DNA gyrase and topoisomerase enzymes. smolecule.comresearchgate.net These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting these enzymes, oxyquinoline derivatives can halt bacterial growth and induce cell death. smolecule.com For instance, 5-Chloro-8-hydroxyquinoline (B194070), also known as Cloxiquine, is believed to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. smolecule.com The interaction with DNA gyrase is thought to occur at specific binding sites that form after the enzyme complexes with DNA. nih.gov This binding is saturable and correlates with the inhibition of the enzyme's supercoiling activity and the induction of DNA breakage. nih.gov
Furthermore, some platinum(II) derivatives of 8-hydroxyquinoline have been found to trigger DNA damage, leading to senescence and apoptosis in cancer cells. rsc.org Studies have also demonstrated that oxyquinoline can bind to DNA, an interaction that is enhanced in the presence of a liver extract. cir-safety.org This binding can slow the migration of DNA in gel electrophoresis, indicating a physical association. tubitak.gov.tr
Oxyquinoline is also recognized as an antifungal transcription inhibitor. Some rhodium(III) complexes of 8-hydroxyquinoline have been shown to interact with calf thymus DNA (ct-DNA) primarily through an intercalative binding mode. researchgate.net Additionally, certain 3-aryl-7-hydroxyquinolines have demonstrated inhibitory activity against Topoisomerase IIα. sioc-journal.cn
| Compound/Derivative | Target Enzyme/Process | Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| 5-Chloro-8-hydroxyquinoline (Cloxiquine) | DNA gyrase | Bacteria | Inhibition of bacterial DNA replication. | smolecule.com |
| Norfloxacin (a quinolone) | DNA gyrase | Bacteria | Inhibition of DNA supercoiling and induction of DNA breakage. | nih.gov |
| Platinum(II) derivatives of 8-hydroxyquinoline | DNA | MDA-MB-231 breast cancer cells | Induction of DNA damage, leading to senescence and apoptosis. | rsc.org |
| Rhodium(III) complexes of 8-hydroxyquinoline | ct-DNA | In vitro | Intercalative binding to DNA. | researchgate.net |
| 3-Aryl-7-hydroxyquinolines | Topoisomerase IIα | In vitro | Inhibition of enzyme activity. | sioc-journal.cn |
Protein Interaction and Folding Modulation (e.g., amyloid-beta aggregation)
Oxyquinoline and its derivatives are known to interact with various proteins, modulating their folding and function. A significant area of this research is their effect on the aggregation of amyloid-beta (Aβ) peptides, which is a hallmark of Alzheimer's disease.
8-Hydroxyquinoline-based compounds have been shown to suppress the formation of Aβ oligomers and amyloid deposition. acs.org They can interact with Aβ peptides even in the absence of metal ions, disrupting their aggregation. acs.org The chelation of metal ions, such as copper, zinc, and iron, which are implicated in Aβ aggregation, is a key mechanism of action for many oxyquinoline derivatives. plos.orgusask.ca For example, bis-8-hydroxyquinoline ligands have demonstrated a significantly increased ability to protect against Aβ peptide precipitation in the presence of these metal ions compared to the single 8-hydroxyquinoline derivative, clioquinol. rsc.org
Novel hybrid 8-hydroxyquinoline-indole derivatives have been synthesized and shown to be effective inhibitors of both self-induced and metal-ion-induced Aβ aggregation. nih.gov Molecular docking studies suggest that these compounds interact with the Aβ peptide through hydrogen bonding, π-π stacking, and π-cation interactions, which inhibits its aggregation. nih.gov
Beyond amyloid-beta, oxyquinoline derivatives interact with other proteins. For instance, a derivative named YUM70 was found to directly bind to GRP78, a key protein in the endoplasmic reticulum, leading to ER stress-mediated apoptosis in pancreatic cancer cells. aacrjournals.org Additionally, some rhodium(III) complexes of 8-hydroxyquinoline have shown the ability to disrupt mitochondrial processes, which involves interactions with various mitochondrial proteins. researchgate.net The interaction of cytochrome c with amyloid-β has also been studied, revealing that it can modulate Aβ aggregation and toxicity. rsc.org
| Compound/Derivative | Target Protein/Process | Context | Observed Effect | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline-based compounds | Amyloid-beta (Aβ) aggregation | Alzheimer's disease models | Suppression of Aβ oligomer formation and amyloid deposition. | acs.org |
| Bis-8-hydroxyquinoline ligands | Metal-induced Aβ aggregation | In vitro (in presence of Cu(II), Zn(II), Fe(III)) | Increased protection against Aβ peptide precipitation. | rsc.org |
| Hybrid 8-hydroxyquinoline-indole derivatives | Self- and metal-induced Aβ aggregation | In vitro and cellular models | Inhibition of Aβ aggregation. | nih.gov |
| YUM70 (8-hydroxyquinoline derivative) | GRP78 | Pancreatic cancer cells | Induction of ER stress-mediated apoptosis. | aacrjournals.org |
| Cytochrome c | Amyloid-beta (Aβ) aggregation | In vitro | Modulation of Aβ aggregation and toxicity. | rsc.org |
Influence on Cell Membrane Permeability and Integrity
Oxyquinoline and its derivatives can exert significant effects on the permeability and integrity of cellular membranes, a key factor in their antimicrobial activity.
Studies have shown that these compounds can disrupt the cell membranes of microbes, leading to the leakage of essential cellular components and ultimately cell death. smolecule.com For example, 8-hydroxyquinoline-5-sulfonic acid derivatives have been found to compromise the functional integrity of the cytoplasmic membranes in fungi. nih.gov The interaction with the cell membrane can be a primary mode of action, as seen with clove oil released from microcapsules, which disrupts and permeabilizes the bacterial cell membrane. researchgate.net
The lipophilic nature of the 8-hydroxyquinoline molecule allows it to penetrate cell membranes. researchgate.net This property is crucial for its biological activity. In the context of its antimicrobial action, the ability to chelate metal ions is also important, as this can disrupt metal homeostasis within the bacterial cell. nih.gov For instance, an iron complex of 8-hydroxyquinoline, Fe(8-hq)3, can transport iron across the bacterial cell membrane, leading to a dual antimicrobial effect that combines the bactericidal activity of iron with the metal-chelating effect of the 8-hydroxyquinoline. nih.gov
Effects on Cell Wall Biogenesis and Architecture
In addition to affecting cell membranes, oxyquinoline derivatives have been shown to impact the biogenesis and architecture of the cell walls of certain microorganisms, particularly fungi.
Several studies have indicated that 8-hydroxyquinoline derivatives act on the fungal cell wall. nih.govresearchgate.net Sorbitol protection assays and scanning electron microscopy have revealed that these compounds can cause cell wall damage in Candida species and dermatophytes. nih.govnih.gov This damage can manifest as cell shrinkage and surface roughness. mdpi.comscilit.com
Derivatives such as clioquinol and those containing sulfonic acid have been specifically implicated in affecting fungal cell walls. researchgate.net The antifungal activity of an 8-hydroxyquinoline derivative with a triazole core was also linked to cell wall damage. mdpi.comscilit.com Furthermore, these compounds can inhibit the formation of pseudohyphae in C. albicans, which is a crucial aspect of its morphogenesis and virulence. nih.govnih.gov Some 8-hydroxyquinoline-2-carboxanilides are also thought to potentially influence the synthesis of the bacterial cell wall. jcu.cz
| Compound/Derivative | Target Organism | Observed Effect on Cell Wall/Membrane | Reference |
|---|---|---|---|
| 8-hydroxyquinoline-5-sulfonic acid derivatives | Fungi | Compromised functional integrity of the cytoplasmic membrane. | nih.gov |
| Clioquinol and sulfonic acid derivatives | Fungi (Candida sp., dermatophytes) | Damaged cell wall, inhibited pseudohyphae formation. | nih.govnih.govresearchgate.net |
| 8-hydroxyquinoline-triazole derivative | Fungi | Cell wall disruption, cell shrinkage, and surface roughness. | mdpi.comscilit.com |
| 8-hydroxyquinoline-2-carboxanilides | Bacteria (Desulfovibrio piger) | Potential influence on cell wall synthesis. | jcu.cz |
Mechanisms of Cell Fate Regulation
Oxyquinoline and its derivatives can profoundly influence cell fate, primarily through the induction of programmed cell death pathways such as apoptosis and autophagy. These mechanisms are central to their anticancer properties.
Induction of Apoptosis and Autophagy Pathways
Oxyquinoline and its complexes have been demonstrated to induce both apoptosis and autophagy in various cancer cell lines.
A ruthenium(II) complex with 8-hydroxyquinoline, Ru(quin)2, was shown to induce dose-dependent cytotoxicity in breast cancer cells, primarily driven by apoptosis. mdpi.com This was evidenced by an increase in BAX expression, enhanced caspase-3 activity, and elevated histone release. mdpi.com The same complex also induced autophagy, as indicated by the conversion of LC3-I to LC3-II and reduced levels of SQSTM1. mdpi.com Similarly, a novel 8-hydroxyquinoline derivative, HQ-11, was found to induce both paraptosis and apoptosis in breast cancer cells. nih.gov
Tris(8-hydroxyquinoline)iron (Feq3) has been shown to induce apoptosis in human head and neck carcinoma cells through oxidative stress and by activating the death receptor signaling pathway. researchgate.net This involves the upregulation of Bax and cytochrome c, and the downregulation of Bcl-2. researchgate.net Another quinoline derivative, DFIQ, induces apoptosis and autophagy in non-small cell lung cancer cells, a process linked to the production of reactive oxygen species (ROS). mdpi.com
In pancreatic cancer cells, a quinoline derivative was found to induce both apoptosis and autophagy by suppressing the Akt/mTOR pathway and inducing endoplasmic reticulum (ER) stress. nih.gov Cyclometalated iridium(III) complexes containing an 8-hydroxyquinoline derivative have also been shown to induce both apoptosis and autophagy in tumor cells by accumulating in lysosomes and damaging their integrity. nih.gov
Mitophagy Induction and Regulation
A more specific form of autophagy, known as mitophagy, which involves the selective degradation of mitochondria, is also a mechanism through which oxyquinoline derivatives can exert their anticancer effects.
Nickel(II) oxyquinoline-bipyridine complexes have been shown to induce apoptosis and autophagy in tumor cells through mitophagy pathways. researchgate.netrsc.org These complexes can cause a decrease in the mitochondrial membrane potential and an increase in intracellular reactive oxygen species, leading to the regulation of mitophagy-related proteins such as PINK1 and Parkin. researchgate.netrsc.org
Rhodium(III) complexes of 8-hydroxyquinoline have also been found to target mitophagy pathways to induce apoptosis in cancer cells. nih.gov These complexes can lead to the release of cytochrome c and a decrease in the levels of mitochondrial respiratory chain complexes. nih.gov Furthermore, zinc(II)-8-hydroxyquinoline complexes have been shown to induce significant apoptosis via mitophagy pathways in ovarian cancer cells. rsc.orgresearchgate.net
| Compound/Derivative | Cell Line/Organism | Induced Pathway(s) | Key Molecular Events | Reference |
|---|---|---|---|---|
| Ru(quin)2 (Ruthenium(II) complex) | T47D and MDA-MB-231 (Breast cancer) | Apoptosis and Autophagy | Increased BAX, caspase-3 activity; LC3-I to LC3-II conversion. | mdpi.com |
| HQ-11 (8-hydroxyquinoline derivative) | MCF7 and MDA-MB-231 (Breast cancer) | Paraptosis and Apoptosis | Extensive cytoplasmic vacuolation, inhibition of proteasome. | nih.gov |
| Tris(8-hydroxyquinoline)iron (Feq3) | SCC9 and SCC25 (Head and neck cancer) | Apoptosis | Increased ROS, upregulation of Bax and cytochrome c. | researchgate.net |
| DFIQ (Quinoline derivative) | Non-small cell lung cancer cells | Apoptosis and Autophagy | Increased ROS, apoptotic protein cleavage. | mdpi.com |
| Nickel(II) oxyquinoline-bipyridine complexes | A549/DDP (Tumor cells) | Apoptosis, Autophagy, and Mitophagy | Decreased mitochondrial membrane potential, regulation of PINK1 and Parkin. | researchgate.netrsc.org |
| Rhodium(III) complexes of 8-hydroxyquinoline | HCC1806 (Tumor tissues) | Apoptosis and Mitophagy | Release of cytochrome c, decreased mitochondrial respiratory chain complexes. | nih.gov |
| Zinc(II)-8-hydroxyquinoline complexes | SK-OV-3CR (Ovarian cancer) | Apoptosis and Mitophagy | Induction of apoptosis via mitophagy pathways. | rsc.orgresearchgate.net |
Mechanisms of Antimicrobial Action
The antibacterial activity of oxyquinoline is primarily attributed to its ability to chelate essential metal ions required for bacterial metabolism and survival. usda.govmdpi.comnih.gov This chelation disrupts metal homeostasis within the bacterial cells. mdpi.comnih.gov The 8-hydroxyquinoline molecule acts as a bidentate chelating agent, binding to metal ions through its nitrogen and oxygen donor atoms. mdpi.commdpi.com
One proposed mechanism suggests that the metal-8-hydroxyquinoline complex can dissociate into a 1:1 charged complex and a free ligand. tandfonline.com The charged complex can then block the metal-binding sites on bacterial enzymes, inhibiting their function and leading to an antimicrobial effect. tandfonline.com Additionally, the dissociated free ligand can bind to the metallic prosthetic groups of microbial enzymes, further inhibiting their activity. tandfonline.com
Research has shown that the antibacterial activity of 8-hydroxyquinoline against Mycobacterium tuberculosis is potentiated by copper ions. acs.org The compound acts as a copper ionophore, increasing the intracellular concentration of copper in the bacteria. acs.org This influx of copper induces a stress response, including the upregulation of the copper exporter CtpV. acs.org
Furthermore, some derivatives of 8-hydroxyquinoline have been found to target the type III secretion system in Gram-negative bacteria like Yersinia pseudotuberculosis and Chlamydia trachomatis. scispace.com Iron complexes of 8-hydroxyquinoline, such as Fe(8-hq)3, exhibit a dual antimicrobial mechanism. They transport iron into the bacterial cell, leveraging the bactericidal activity of iron, while the 8-hydroxyquinoline ligand simultaneously disrupts metal homeostasis through chelation. mdpi.comnih.gov
The antifungal action of oxyquinoline and its derivatives involves multiple pathways, primarily targeting the fungal cell wall and membrane. nih.govnih.gov Studies have shown that these compounds can cause damage to the fungal cell wall, a mechanism supported by sorbitol protection assays and scanning electron microscopy, which revealed cell shrinkage and surface roughness in treated fungal cells. nih.govnih.govmdpi.com
Some 8-hydroxyquinoline derivatives, such as clioquinol, have been shown to inhibit the formation of pseudohyphae in Candida albicans, a key virulence factor. nih.govnih.gov This effect on morphogenesis is considered a potential mode of action. nih.gov
While the primary mechanism appears to be cell wall disruption, some derivatives also compromise the functional integrity of the cytoplasmic membrane. nih.gov However, studies have indicated that the antifungal mechanism is not typically mediated by binding to ergosterol, a key component of the fungal cell membrane. nih.govmdpi.com The antifungal activity is often dependent on the specific derivative and the fungal species being targeted. nih.govoup.com The ability to chelate metal ions is also considered a contributing factor to the antifungal properties of 8-hydroxyquinoline. usda.govscispace.com
The antiprotozoal activity of oxyquinoline derivatives is largely attributed to their ability to disrupt the metabolic processes of protozoa through metal ion chelation. patsnap.com By binding to essential metal ions, these compounds inhibit critical enzymes involved in the parasite's energy production and other metabolic pathways, ultimately leading to the parasite's death. patsnap.com
For instance, against Entamoeba histolytica, the causative agent of amoebic dysentery, diiodohydroxyquinoline chelates metal ions that are vital for the parasite's survival. patsnap.com Another proposed mechanism involves the formation of a complex with the parasite's DNA, which inhibits replication and transcription, thereby stunting the growth and multiplication of the protozoa. patsnap.com
Research on Leishmania species has shown that 8-hydroxyquinoline can eliminate both promastigote and intracellular amastigote forms. nih.gov This effect may be enhanced by nitric oxide. nih.gov In vivo studies have demonstrated a reduction in tissue parasites associated with an increase in IFN-γ and a decrease in IL-4, indicating an immunomodulatory role in the host's response. nih.gov Quinoxaline-1,4-di-N-oxide derivatives, which share structural similarities, are thought to act by inhibiting key parasitic proteins like triosephosphate isomerase in Trichomonas vaginalis and thioredoxin reductase in Entamoeba histolytica. nih.gov
Antifungal Action Pathways
Neurochemical Modulation and Metal Dyshomeostasis Research
Oxyquinoline and its derivatives are potent chelators of various biological metal ions, including iron, copper, and zinc. mdpi.commdpi.comasianpubs.orgresearchgate.net This chelating ability is central to their investigation in the context of neurodegenerative diseases, such as Alzheimer's disease, where metal dyshomeostasis is a key pathological feature. nih.govusask.caresearchgate.net The accumulation of these metals can promote the aggregation of proteins like amyloid-beta (Aβ) and increase oxidative stress. usask.caresearchgate.net
The bidentate nature of the 8-hydroxyquinoline scaffold allows it to form stable complexes with these metal ions. mdpi.commdpi.com By chelating excess metal ions, these compounds can potentially inhibit metal-induced Aβ aggregation and reduce the production of reactive oxygen species (ROS). mdpi.com For example, derivatives like clioquinol (PBT1) and PBT2 have been shown to reverse the deposition of copper and zinc ions induced by Aβ and inhibit the formation of hydrogen peroxide. mdpi.comamegroups.cn
The chelation of iron is also a significant aspect of oxyquinoline's activity. researchgate.net Excessive iron can contribute to oxidative stress through the Fenton reaction, and chelating this iron can be a neuroprotective strategy. researchgate.net
The molecular consequences of this chelation are multifaceted. Beyond simply sequestering metal ions, some 8-hydroxyquinoline derivatives act as ionophores, capable of transporting metal ions across biological membranes. tandfonline.com This can help restore metal homeostasis. For instance, PBT2 is thought to influence the trans-synaptic effects of copper and zinc. mdpi.com The interaction of 8-hydroxyquinoline complexes with biological systems is complex, as the chelation of redox-active metals like copper and iron can have dual effects. While chelation can prevent ROS formation, the reduction of these metals by the compound could potentially promote it. mdpi.com
Table of Research Findings on Oxyquinoline's Metal Chelation
| Metal Ion | Disease Context | Molecular Consequence of Chelation | References |
|---|---|---|---|
| Copper (Cu²⁺) | Alzheimer's Disease | Inhibition of Cu-induced Aβ aggregation, reduction of ROS, restoration of metal homeostasis. | usask.caresearchgate.netmdpi.comamegroups.cn |
| Zinc (Zn²⁺) | Alzheimer's Disease | Reversal of Zn-induced Aβ deposition, inhibition of proteasome resistance. | tandfonline.commdpi.comamegroups.cn |
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| 8-hydroxy-5-quinolinesulfonic acid | |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | |
| 8-hydroxyquinoline | |
| 8-hydroxyquinoline-2-carboxanilides | |
| BAX | |
| CDK4 | |
| CDK6 | |
| Clioquinol (PBT1) | |
| Copper | |
| CtpV | |
| Cyclin B1 | |
| Cyclin D1 | |
| Diiodohydroxyquinoline | |
| Fe(8-hq)3 | |
| IFN-γ | |
| IL-4 | |
| Iron | |
| p21 | |
| PBT2 | |
| Quinoxaline-1,4-di-N-oxide | |
| Ruthenium(II) | |
| Tris(8-hydroxyquinoline)iron (Feq3) |
Role in Modulating Dopamine Receptor Activity (D2/D3)
The dopamine D2-like receptors, which include the D2, D3, and D4 subtypes, are critical G-protein coupled receptors (GPCRs) in the central nervous system that primarily act by inhibiting the adenylate cyclase signaling pathway. nih.govmdpi.com The D2 and D3 receptors, in particular, have been a significant focus for drug development targeting psychiatric and neurodegenerative disorders. nih.gov Research into oxyquinoline derivatives has revealed their potential as potent modulators of D2 and D3 receptor activity.
In an effort to develop multifunctional drugs for Parkinson's disease, researchers designed hybrid molecules incorporating an oxyquinoline moiety for its iron-chelating properties and a dopamine D2/D3 agonist component. nih.gov Binding assays using HEK-293 cells expressing either D2 or D3 receptors were conducted to determine the inhibition constants (Ki) and functional agonist activity (EC50) of these novel compounds. nih.gov Structure-activity relationship (SAR) studies identified compounds (+)-19a and (-)-19b as highly potent agonists for both D2 and D3 receptors. nih.gov These findings highlight the potential of the oxyquinoline scaffold in the design of potent dopaminergic agents. nih.gov
Further investigations into structurally constrained analogues, specifically octahydrobenzo[f]quinoline derivatives, have provided more insight into the modulation of D2 and D3 receptors. nih.gov These hybrid compounds demonstrated that the inclusion of a piperazine (B1678402) moiety significantly enhanced binding affinity compared to non-hybrid versions. nih.gov Among the synthesized compounds, trans-octahydrobenzo[f]-quinolin-7-ol (compound 8) showed the highest affinity for both D2 and D3 receptors, with the (−)-isomer being the more active enantiomer. nih.gov
A unique pharmacophore model has been proposed based on these and other hybrid derivatives, suggesting three key centers for receptor interaction: two aromatic/hydrophobic centers and one cationic center. nih.gov The modulation of D2/D3 receptors by these compounds is significant, as these receptors are known to regulate locomotor activity and are implicated in the pathophysiology of conditions like Parkinson's disease and schizophrenia. nih.govcpn.or.krdrugbank.com
Table 1: Dopamine D2/D3 Receptor Activity of Selected Oxyquinoline Derivatives
| Compound | Receptor | Activity (EC50) | Binding Affinity (Ki) | Reference |
| (+)-19a | D2 | 1.69 nM | - | nih.gov |
| D3 | 0.74 nM | - | nih.gov | |
| (-)-19b | D2 | 4.51 nM | - | nih.gov |
| D3 | 1.58 nM | - | nih.gov | |
| (±)-8 (trans-octahydrobenzo[f]-quinolin-7-ol) | D2 | - | 49.1 nM | nih.gov |
| D3 | - | 14.9 nM | nih.gov | |
| 9 (9-hydroxy isomer of 8) | D2 | - | 219 nM | nih.gov |
| D3 | - | 72 nM | nih.gov |
Molecular Insights into Multidrug Resistance Reversal
Multidrug resistance (MDR) is a primary factor in the failure of chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters. mdpi.comnih.gov These transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2, function as efflux pumps that actively remove anticancer drugs from tumor cells, reducing their efficacy. mdpi.comnih.govsolvobiotech.comnih.gov A promising strategy to overcome MDR is the use of agents that can modulate the activity of these transporters. mdpi.comnih.govnih.gov
Oxyquinoline derivatives have emerged as potent agents for the reversal of multidrug resistance. mdpi.comnih.gov Studies have focused on synthesizing derivatives capable of inhibiting P-glycoprotein, one of the most well-studied efflux pumps. mdpi.comresearchgate.netnih.gov The general function of P-glycoprotein is to protect the body by removing substances from the intestines, brain, kidneys, and liver. medsafe.govt.nz Inhibition of this transporter can therefore increase the intracellular concentration of co-administered drugs. pharmacytimes.comtg.org.au
One study investigated a series of 1,4,5,6,7,8-hexahydro 5-oxo quinoline-3-carboxamide (B1254982) derivatives. mdpi.comnih.gov Their MDR reversal activity was assessed in P-gp overexpressing human uterine sarcoma cells (MES-SA-DX5) by measuring the efflux of Rhodamine 123, a known P-gp substrate. mdpi.comnih.gov The results showed that several of these derivatives significantly blocked P-gp-mediated efflux. mdpi.comnih.gov Specifically, compounds A2 (bearing a 4-bromophenyl moiety) and its tetrahydroquinoline counterpart B2 were identified as potent P-gp inhibitors and were also found to be relatively selective against cancer and MDR cells compared to non-resistant and non-cancerous cells. mdpi.comnih.gov
In another line of research, twelve 5-oxyisoquinoline derivatives were synthesized as analogues of zosuquidar, a known third-generation P-gp inhibitor. researchgate.netnih.gov These compounds were evaluated for their ability to inhibit the bacterial MDR ABC transporter LmrCD and the fungal transporter Pdr5. researchgate.netnih.gov Remarkably, four of the newly synthesized compounds demonstrated a greater reduction in transport activity than zosuquidar. researchgate.netnih.gov For the LmrCD transporter, some derivatives were up to fourfold more efficient, and for Pdr5, they were about twice as effective as the lead compound. researchgate.netnih.gov These findings underscore the potential of the oxyquinoline scaffold in developing effective MDR reversal agents by directly inhibiting the function of key ABC transporters. mdpi.comnih.govresearchgate.netnih.gov
Table 2: Multidrug Resistance Reversal Activity of Selected Oxyquinoline Derivatives
| Cell Line / Transporter | Derivative Type | Key Findings | Reference |
| MES-SA-DX5 (P-gp overexpressing) | 5-oxo-hexahydroquinoline and tetrahydroquinoline | Compounds A1, A2, B1, and B2 significantly blocked P-gp efflux. A2 and B2 showed selectivity against cancer/MDR cells. | mdpi.comnih.gov |
| LmrCD (bacterial ABC transporter) | 5-oxyisoquinoline | Four derivatives showed higher inhibitory power than zosuquidar, with some being up to fourfold more efficient. | researchgate.netnih.gov |
| Pdr5 (fungal ABC transporter) | 5-oxyisoquinoline | Some derivatives were approximately two times more effective at inhibiting transport than zosuquidar. | researchgate.netnih.gov |
Applications in Advanced Materials Science and Engineering
Luminescent Properties and Optoelectronic Device Integration
The unique luminescent characteristics of oxyquinoline and its complexes make them highly suitable for applications in light-emitting devices.
Mechanisms of Photoluminescence and Electroluminescence
The luminescence of oxyquinoline-based materials stems from the electronic transitions between molecular orbitals. In photoluminescence , the absorption of a photon excites an electron to a higher energy state. The subsequent return of the electron to its ground state results in the emission of light. For oxyquinoline itself, photo-excitation can lead to the formation of zwitterionic isomers through the transfer of a hydrogen atom from the oxygen to the nitrogen atom, influencing its luminescent properties. wikipedia.org
Electroluminescence , on the other hand, is generated by the recombination of electrons and holes within a material when an electric current is passed through it. In the context of oxyquinoline complexes, such as those used in Organic Light-Emitting Diodes (OLEDs), charge carriers are injected from the electrodes into the organic layer. The recombination of these carriers forms an excited state (an exciton) which then decays radiatively to emit light. The efficiency of this process is a key factor in the performance of the device. researchgate.netdtic.mil
The specific wavelength of the emitted light can be tuned by modifying the chemical structure of the oxyquinoline ligand, for instance, by introducing electron-donating or electron-withdrawing groups. nih.gov This allows for the creation of materials that emit light across the visible spectrum, from blue to red. dtic.mil
Applications in Organic Light-Emitting Diodes (OLEDs)
Metal complexes of oxyquinoline, particularly tris(8-hydroxyquinolinato)aluminum (Alq3), are cornerstone materials in OLED technology. wikipedia.orgthermofisher.kriscience.in Alq3 is widely used as an electron-transporting and light-emitting layer in OLEDs, typically producing green light. iscience.inresearchgate.net The stability and luminescent efficiency of these complexes have been extensively studied to enhance OLED performance. iscience.inhpstar.ac.cn
The structure of an OLED typically consists of several layers, including a transparent anode, a hole-transporting layer, an emissive layer (often containing the oxyquinoline complex), and a metal cathode. When a voltage is applied, holes and electrons are injected into the organic layers, where they combine in the emissive layer to produce light. researchgate.net The performance of OLEDs, including their brightness and efficiency, is highly dependent on the properties of the materials used. researchgate.net
Research has also explored the use of other metal-oxyquinoline complexes, such as those with tin, zinc, and indium, to develop OLEDs with varied colors and improved characteristics. nih.govontosight.ai For instance, tin(IV) complexes with substituted oxyquinoline ligands have been synthesized and their photoluminescent and electroluminescent properties investigated, demonstrating the tunability of emission wavelengths. nih.gov
Design of Light-Emitting Materials Based on Oxyquinoline Complexes
The design of novel light-emitting materials based on oxyquinoline complexes focuses on several key aspects to optimize their performance in optoelectronic devices. A primary strategy involves the modification of the oxyquinoline ligand by introducing various substituents. wikipedia.org Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, thereby tuning the emission color and quantum efficiency. nih.gov
Another approach is the selection of the central metal ion. Different metal ions, such as aluminum, zinc, tin, and indium, form complexes with distinct photophysical properties. nih.govontosight.ai The coordination geometry and the nature of the metal-ligand bond significantly influence the luminescent characteristics of the complex.
Furthermore, the creation of supramolecular structures, such as calixarenes functionalized with oxyquinoline pendants, offers another avenue for designing advanced light-emitting materials. researchgate.net These complex architectures can exhibit unique host-guest chemistry and photophysical behaviors, leading to materials with tailored properties for specific applications.
Development of Chemosensors and Biosensors
The ability of oxyquinoline to form stable complexes with various metal ions, often accompanied by a change in its fluorescence, makes it an excellent platform for the development of chemosensors and biosensors.
Metal Ion Sensing Mechanisms
Oxyquinoline and its derivatives act as chelating agents, binding to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. wikipedia.org This binding event often leads to a significant change in the electronic properties of the molecule, which can be detected through various spectroscopic techniques.
One common mechanism is the chelation-enhanced fluorescence (CHEF) effect. In its free form, the fluorescence of the oxyquinoline derivative may be quenched. Upon binding to a metal ion, a rigid complex is formed, which restricts intramolecular rotations and vibrations that would otherwise lead to non-radiative decay of the excited state. This results in a significant increase in fluorescence intensity, signaling the presence of the metal ion. nih.gov
Conversely, some metal ions can cause fluorescence quenching upon binding to the oxyquinoline-based sensor. This can occur through mechanisms such as heavy-atom effects or photoinduced electron transfer (PET) from the excited sensor to the metal ion. cdnsciencepub.com
The selectivity of the sensor for a particular metal ion can be engineered by modifying the structure of the oxyquinoline ligand to create a binding pocket that preferentially accommodates a specific ion based on its size, charge, and coordination preferences. epstem.net
Fluorescence-based Sensing Platforms
Fluorescence-based sensing platforms utilizing oxyquinoline derivatives offer high sensitivity and selectivity for the detection of various metal ions. epstem.netmdpi.com These sensors can be designed to operate in different environments, including aqueous solutions and biological systems.
For instance, fluorescent probes based on oxyquinoline have been developed for the detection of hazardous metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). nih.govcdnsciencepub.com These sensors often exhibit a "turn-on" or "turn-off" fluorescence response upon binding to the target ion. For example, a calixarene-based sensor with two oxyquinoline units showed a systematic decrease in its fluorescence emission in the presence of Hg²⁺, Cd²⁺, and Pb²⁺ ions. cdnsciencepub.com
In another study, a nontoxic fluorescent sensor based on 8-hydroxyquinoline (B1678124) was developed for imaging Cd²⁺ in living cells. nih.gov This sensor demonstrated an OFF-ON chelation enhancement of fluorescence, allowing for the selective visualization of intracellular cadmium. nih.gov
The versatility of oxyquinoline chemistry allows for its incorporation into various platforms, including small molecules, polymers, and nanoparticles, to create a wide range of fluorescent sensors with tailored properties for specific analytical or diagnostic applications.
Inability to Generate Article on "Oxyquinoline, D2, #2" Due to Ambiguous Chemical Identity
A comprehensive search and analysis of scientific and chemical databases has revealed that it is not possible to generate an article focusing solely on the chemical compound designated as "this compound". The provided name is not a standard, recognized chemical identifier and appears to be a non-specific or internal designation that corresponds to multiple distinct chemical compounds.
Initial investigations linked the name "this compound" to the molecular formula C24H21N3O3 and the PubChem Compound ID (CID) 2895808 . However, further research into this molecular formula and CID has shown that it does not refer to a single, unique chemical structure. Instead, several different isomers (compounds with the same molecular formula but different structural arrangements) are documented in the scientific literature under this formula.
The potential candidates for a compound with the molecular formula C24H21N3O3 include, but are not limited to:
1,3,5-Tris(2-pyridyloxymethyl)benzene: This compound has been studied for its ability to form one-dimensional coordination polymers. researchgate.net
1,3,5-Tris(4-aminophenoxy)benzene: This molecule is utilized as a monomer in the synthesis of advanced polymers like hyperbranched polyimides and polybenzoxazines.
Hexahydro-1,3,5-tri(p-methoxyphenyl)-s-triazine: The crystal structure of this compound has been a subject of scientific investigation. researchgate.net
A substituted N-(benzyl)quinoline-8-carboxamide derivative: While the name suggests a closer relation to an "oxyquinoline" structure, its direct link to the designation "D2, #2" is not confirmed in public-domain literature.
Given the strict user requirement to focus the article solely on "this compound," the inability to pinpoint a single, definitive chemical structure makes the creation of a scientifically accurate and compliant article impossible. Proceeding with any one of these candidates would be based on assumption rather than factual identification, thereby violating the core instructions of the request.
To enable the generation of the desired article, a more specific and unambiguous chemical identifier is required, such as a full IUPAC name or a CAS (Chemical Abstracts Service) Registry Number for the exact compound of interest. Without such information, any generated content would not meet the stipulated criteria for accuracy and specificity.
Advanced Analytical Chemistry Methodologies Utilizing Oxyquinoline
Principles of Metal Ion Preconcentration and Separation
The ability of oxyquinoline to form insoluble or selectively retained complexes with metal ions is the foundation of its use in preconcentration and separation techniques. rroij.comresearchgate.net These methods are crucial for enhancing the detection of trace metal ions in complex matrices by increasing their concentration relative to interfering substances. mdpi.com
Solid-Phase Extraction (SPE): A prominent application of oxyquinoline is in solid-phase extraction. mdpi.comnih.gov In this technique, oxyquinoline or its derivatives are immobilized on a solid support material, such as silica (B1680970) gel, polystyrene, or nanoparticles. researchgate.netnih.govresearchgate.net When a sample solution containing various metal ions is passed through this solid phase, the target metal ions form chelate complexes with the bound oxyquinoline and are retained. researchgate.net Other matrix components are washed away. Subsequently, the concentrated metal ions can be eluted with a suitable solvent for quantification. nih.gov
For instance, Amberlite IR-120 resin modified with 8-hydroxyquinoline (B1678124) has been effectively used for the solid-phase extraction and preconcentration of iron (Fe³⁺), copper (Cu²⁺), and lead (Pb²⁺) from water samples before their determination by flame atomic absorption spectrometry. nih.gov This method achieved high preconcentration factors of 166 for Fe³⁺, 200 for Cu²⁺, and 250 for Pb²⁺, with detection limits in the range of 0.7-2.2 µg L⁻¹. nih.gov Similarly, CoFe₂O₄ nanoparticles functionalized with 8-hydroxyquinoline have been utilized for the dispersive solid-phase micro-extraction of aluminum. scilit.com
Co-precipitation: Another important preconcentration technique is co-precipitation, where a carrier element is used to precipitate the target metal ions along with it. d-nb.infonih.gov 8-hydroxyquinoline serves as a chelating agent, forming complexes with the metal ions, which are then co-precipitated with a carrier element like lanthanum(III) or copper(II). d-nb.infonih.gov This method is valued for its simplicity and efficiency in separating metal ions from the sample matrix. d-nb.info A study demonstrated the successful preconcentration of cadmium, copper, nickel, lead, and zinc using an 8-hydroxyquinoline and lanthanum(III) co-precipitation system, achieving a preconcentration factor of 60 and recoveries greater than 94%. nih.gov
Table 1: Performance of Oxyquinoline-Based Preconcentration Methods
| Analyte(s) | Preconcentration Technique | Sorbent/Carrier | Preconcentration Factor | Detection Limit(s) | Reference |
| Fe³⁺, Cu²⁺, Pb²⁺ | Solid-Phase Extraction | Amberlite IR-120 modified with 8-hydroxyquinoline | 166 (Fe³⁺), 200 (Cu²⁺), 250 (Pb²⁺) | 0.7-2.2 µg L⁻¹ | nih.gov |
| Cd, Cu, Ni, Pb, Zn | Co-precipitation | Lanthanum(III) with 8-hydroxyquinoline | 60 | 0.31-3.2 µg L⁻¹ (ICP-OES) | nih.gov |
| Al³⁺ | Dispersive Solid-Phase Micro-extraction | CoFe₂O₄ nanoparticles functionalized with 8-hydroxyquinoline | - | - | scilit.com |
Spectrophotometric and Fluorometric Quantitative Analysis Techniques
Oxyquinoline and its derivatives are widely employed in spectrophotometric and fluorometric analysis due to the distinct optical properties of their metal complexes. google.comresearchgate.net
Spectrophotometry: The formation of colored chelate complexes between oxyquinoline and metal ions allows for their quantitative determination using UV-Visible spectrophotometry. researchgate.net The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the metal ion. This principle has been applied to the determination of various metals. For example, a spectrophotometric method was developed for the analysis of halogenated 8-hydroxyquinoline derivatives through the formation of their Palladium(II) complexes. researchgate.net Another study described a sensitive spectrophotometric method for determining reduced methyl parathion (B1678463) based on its reaction with 8-hydroxyquinoline to form a chromophore with maximum absorbance at 430 nm. nih.gov
Fluorometry: Many metal-oxyquinoline complexes exhibit strong fluorescence, which forms the basis for highly sensitive fluorometric detection methods. rroij.commdpi.com The fluorescence intensity is typically much higher for the complex than for the free ligand, providing a low background signal and enabling the detection of trace amounts of metal ions. mdpi.com For instance, 8-hydroxyquinoline derivatives have been used as fluorescent chemosensors for biologically and environmentally important metal ions like Al³⁺ and Zn²⁺. rroij.com A microscale solid-phase extraction system has been developed that integrates on-line complexing with 8-hydroxyquinolin-5-sulfonic acid (HQS) for the fluorescent detection of Ca²⁺, Mg²⁺, Zn²⁺, and Pb²⁺, achieving enrichment factors up to 578. nih.gov
Table 2: Examples of Spectrophotometric and Fluorometric Analysis using Oxyquinoline
| Analyte | Technique | Reagent | λex (nm) | λem (nm) | Application | Reference |
| Halogenated 8-hydroxyquinoline derivatives | Derivative UV Spectrophotometry | Pd(II) | - | - | Pharmaceutical analysis | researchgate.net |
| Reduced methyl parathion | Spectrophotometry | 8-hydroxyquinoline | - | 430 (absorbance) | Environmental and commercial samples | nih.gov |
| Al³⁺, Zn²⁺ | Fluorometry | 8-hydroxyquinoline derivatives | - | - | Fluorescent sensing | rroij.com |
| Ca²⁺, Mg²⁺, Zn²⁺, Pb²⁺ | Fluorometry | 8-hydroxyquinolin-5-sulfonic acid (HQS) | - | - | Environmental monitoring | nih.gov |
Chromatographic Applications in Complex Mixture Analysis (e.g., HPLC, LC-MS/MS of derivatives)
Chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful technique for separating and analyzing complex mixtures. gjmpbu.orgfastercapital.comchromtech.com Oxyquinoline and its derivatives can be utilized in chromatographic analysis, often after derivatization to enhance detection or separation. nih.govddtjournal.com
High-Performance Liquid Chromatography (HPLC): HPLC is widely used in pharmaceutical and biomedical analysis for its efficiency and versatility. gjmpbu.orgscioninstruments.com In the context of oxyquinoline, HPLC methods can be developed to separate and quantify its derivatives or the metal chelates they form. nih.gov The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. gjmpbu.org Detectors such as UV-Vis or fluorescence detectors can be coupled with HPLC for sensitive quantification. fastercapital.comscioninstruments.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive analytical platform for the identification and quantification of compounds in complex matrices. nih.govmdpi.comnih.gov Derivatization of analytes is often employed in LC-MS/MS to improve ionization efficiency and achieve lower detection limits. ddtjournal.com While direct applications of oxyquinoline derivatives in LC-MS/MS for metal analysis are less commonly detailed in the provided results, the principles of derivatization for enhanced detection are well-established. ddtjournal.com For example, the analysis of various compounds in biological samples often relies on derivatization to introduce a readily ionizable group, a strategy that could be applied to oxyquinoline-metal chelates. ddtjournal.comnih.govpensoft.net
A study on the assessment of methyl parathion mentioned HPLC as one of the methods for its analysis, where 8-hydroxyquinoline was used as a coupling agent in a spectrophotometric method, indicating the relevance of oxyquinoline in analytical workflows that may also involve chromatography. nih.gov
Table 3: Chromatographic Techniques and Their Relevance to Oxyquinoline Analysis
| Technique | Principle | Role of Oxyquinoline/Derivatives | Potential Applications |
| HPLC | Separation based on differential partitioning between stationary and mobile phases. gjmpbu.org | Can be used to separate and quantify oxyquinoline derivatives or their metal chelates. | Pharmaceutical analysis, environmental monitoring. fastercapital.comscioninstruments.com |
| LC-MS/MS | Combines the separation power of HPLC with the selective and sensitive detection of mass spectrometry. nih.gov | Derivatization with oxyquinoline could enhance the ionization and detection of target analytes. | Bioanalysis, trace contaminant analysis. nih.govnih.gov |
Electrochemical Analytical Methods for Detection and Characterization
Electrochemical methods offer a sensitive, cost-effective, and often portable means for the detection and characterization of electroactive species, including metal ions complexed with ligands like oxyquinoline. mdpi.commdpi.comchemmethod.com
Voltammetry: Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave anodic stripping voltammetry (SWASV), are powerful tools for studying redox-active species. mdpi.comnih.govrsc.org The principle involves applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. mdpi.com
Oxyquinoline and its derivatives can be used to modify electrode surfaces to enhance the sensitivity and selectivity of metal ion detection. mdpi.com The immobilized oxyquinoline can preconcentrate metal ions at the electrode surface, leading to a significant amplification of the electrochemical signal during the stripping step in techniques like SWASV. mdpi.comnih.gov For instance, a new ytterbium complex with 8-hydroxyquinoline-5-sulfonic acid was synthesized and used as an electrochemical indicator for DNA detection, demonstrating the electrochemical activity of oxyquinoline complexes. nih.gov The interaction of this complex with DNA was investigated using cyclic voltammetry and differential pulse voltammetry. nih.gov
Furthermore, the inherent electrochemical properties of metal-oxyquinoline complexes can be exploited for direct electrochemical detection. pageplace.de The redox behavior of these chelate complexes is a key area of research, with implications for various applications. pageplace.de
Table 4: Electrochemical Methods Involving Oxyquinoline
| Technique | Principle | Role of Oxyquinoline | Application | Reference |
| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential waveform, providing information on redox processes. mdpi.com | Used to study the electrochemical behavior of metal-oxyquinoline complexes. | Characterization of metal complexes, DNA interaction studies. nih.gov | |
| Differential Pulse Voltammetry (DPV) | A sensitive technique that discriminates against charging current, improving signal-to-noise. mdpi.com | Employed for the sensitive detection of analytes complexed with oxyquinoline derivatives. | DNA biosensing. nih.gov | |
| Square Wave Anodic Stripping Voltammetry (SWASV) | Involves preconcentration of the analyte onto the electrode followed by a rapid potential scan to strip it off, generating a sharp current peak. nih.gov | Modification of electrodes with oxyquinoline can preconcentrate metal ions, enhancing detection sensitivity. | Trace metal analysis in environmental samples. mdpi.comnih.gov |
Computational and Theoretical Investigations of Oxyquinoline Systems
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the fundamental properties of oxyquinoline (8-hydroxyquinoline) and its derivatives. austinpublishinggroup.com These computational approaches allow for the detailed examination of molecular structures, electronic properties, and spectroscopic characteristics, providing insights that complement and guide experimental research. austinpublishinggroup.commdpi.com
Electronic Structure and Molecular Orbital Analysis
DFT calculations have been extensively used to investigate the electronic structure of oxyquinoline and its metal complexes. aip.orgresearchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's chemical stability, reactivity, and electronic transitions. researchgate.nethueuni.edu.vn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's propensity for charge transfer. researchgate.net
In studies of tris(8-hydroxyquinoline) aluminum (Alq3), a material widely used in organic light-emitting diodes (OLEDs), a combination of quantum-chemical calculations and photoelectron spectroscopy has revealed that the highest occupied molecular orbitals are almost triply degenerate and originate from the HOMO of each of the 8-hydroxyquinoline (B1678124) ligands. diva-portal.org Upon doping with alkali metals like lithium or potassium, electrons are transferred to the Alq3 molecule, with each electron localizing on one of the three ligands. aip.orgdiva-portal.org This charge transfer results in the appearance of new features in the valence band spectra. diva-portal.org
Theoretical studies on platinum(II)-8-hydroxyquinoline-tetrylene complexes have also utilized DFT to explore their structure and properties. hueuni.edu.vn These calculations have determined quantum chemical parameters such as HOMO and LUMO energies, the energy gap, electronegativity, and global hardness and softness, providing insights into the bonding and reactivity of these complexes. hueuni.edu.vn Similarly, a comprehensive analysis of the relationships between the electronic structure and the inhibitory activity of 8-hydroxyquinoline derivatives against Botulinum neurotoxin serotype A was conducted using DFT at the B3LYP/6-31G(d,p) level. chemrj.org This study led to the development of a statistically significant equation linking specific local atomic indices to the inhibitory capacity, suggesting that the inhibitory ability is orbitally controlled. chemrj.org
| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
| Quinoline (B57606) | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |
| 8-Hydroxyquinoline (8-HQ) | DFT/B3LYP/6-311G | - | - | 4.52 | researchgate.net |
| 5,8-dimethoxy-quinolin-4-one (enol) | B3LYP/6-311+G(d) (in DMF) | - | - | 3.59 | scirp.org |
| 5,8-dimethoxy-quinolin-4-one (ketone) | B3LYP/6-311+G(d) (in DMF) | - | - | 3.84 | scirp.org |
This table presents a selection of calculated frontier molecular orbital energies and energy gaps for oxyquinoline and related compounds from various theoretical studies. The specific values are dependent on the computational method and basis set used.
Spectroscopic Property Predictions (e.g., UV-Vis, NMR)
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of oxyquinoline systems. Time-dependent density functional theory (TD-DFT) is commonly employed to simulate UV-Vis absorption spectra, providing insights into electronic transitions. nih.govmdpi.com For instance, TD-DFT calculations have been used to identify the reaction products of 8-hydroxyquinoline derivatives by comparing simulated spectra with experimental data. nih.gov These studies have shown that factors like increased planarity and a decreased HOMO-LUMO energy gap can lead to a red shift in the maximum absorption wavelength. nih.gov
The influence of substituents on the electronic absorption of 8-hydroxyquinoline has also been investigated theoretically. mdpi.com Calculations on quinolin-8-yl benzoate (B1203000) indicated a non-coplanar structure, and the simulated absorption spectra showed good agreement with experimental results, particularly when using the CAM-B3LYP functional. mdpi.com
In addition to UV-Vis spectra, the gauge-independent atomic orbital (GIAO) method is frequently used to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical and experimental studies on 8-hydroxy-5-nitroquinoline have demonstrated the utility of this approach in assigning ¹H and ¹³C NMR signals. researchgate.net Similarly, ¹H NMR and ¹³C NMR spectra of mixed-ligand salen/8-hydroxyquinoline metal complexes have been analyzed with the support of computational data, confirming that the signals are only slightly shifted upon coordination of the salen ligand to the metal ions. mdpi.com
| Spectroscopic Data | Experimental Value | Theoretical (Calculated) Value | Method/Source |
| UV-Vis λmax (nm) | Varies with solvent | Good agreement with experiment | TD-DFT (CAM-B3LYP/6-311++G**) mdpi.com |
| ¹H NMR Chemical Shifts (ppm) | Recorded | Calculated using GIAO method | GIAO researchgate.net |
| ¹³C NMR Chemical Shifts (ppm) | Recorded | Calculated using GIAO method | GIAO researchgate.net |
This table illustrates the synergy between experimental and theoretical approaches in characterizing the spectroscopic properties of oxyquinoline derivatives.
Tautomeric Equilibrium Studies
Oxyquinoline can exist in different tautomeric forms, and computational studies have been instrumental in understanding the equilibrium between these forms. scirp.orgresearchgate.net DFT calculations can predict the relative stabilities of tautomers by comparing their thermodynamic parameters, such as enthalpy of formation. scirp.org
Theoretical investigations on quinolin-4-one derivatives have shown that ketone forms are generally more stable than the corresponding enol forms. scirp.org However, for some derivatives like 5,8-dimethoxy-quinolin-4-one, the enthalpies of formation for the ketone and enol tautomers are very similar, suggesting an equilibrium between them. scirp.org This theoretical insight helped explain the experimental failure to synthesize tetrahydroquinoline from this specific precursor. scirp.org
Studies on the thermal decomposition of ethoxyquinoline have also employed quantum chemical calculations to investigate the formation of keto and enol tautomers. researchgate.net These calculations indicated that the formation of the quinolone (keto form) is kinetically favored over its enol counterpart. researchgate.net The environment also plays a crucial role; for instance, the 7-hydroxy-quinoline NH tautomer has been observed experimentally only in protic solvents or in the presence of water, which facilitates an intermolecular, solvent-assisted proton transfer. researchgate.net
Molecular Dynamics Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between oxyquinoline-based ligands and their biological receptors. nih.gov These simulations, often performed over nanosecond timescales, can reveal the stability of ligand-protein complexes and the nature of the intermolecular interactions that govern binding. plos.orgnih.gov
In a study of potential inhibitors for Alzheimer's disease, MD simulations were used to confirm the stability of Azo-8-hydroxyquinoline derivatives within the active sites of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). plos.org The simulations, which tracked parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provided evidence for robust interactions between the ligands and the target enzymes. plos.org
Similarly, MD simulations have been used to refine the docking results of a charge transfer complex of 8-hydroxyquinoline with oxalic acid binding to Human Serum Albumin (HSA). nih.gov The 100 ns simulation helped to understand the stability and binding mode of the complex with the protein. nih.gov Docking studies of 8-hydroxyquinoline derivatives with the histamine (B1213489) H2 receptor (HRH2) have also provided insights into their binding mechanism, suggesting that the hydroxyl group interacts with Thr190 and the protonated quinoline nitrogen interacts with Asp186. acs.org
Structure-Activity Relationship (SAR) Modeling Based on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the biological activity of a series of compounds with their structural and physicochemical properties, often represented by theoretical descriptors. nih.govdergipark.org.trresearchgate.net These models are valuable tools in drug discovery for predicting the activity of new molecules and guiding the design of more potent compounds. dergipark.org.trresearchgate.net
Theoretical descriptors, which can be calculated using computational methods, offer a uniform and predictive basis for QSAR studies. nih.gov These descriptors can be categorized by their dimensionality, ranging from 1D descriptors like molecular weight to 3D descriptors derived from the molecule's spatial conformation. nih.gov Examples of commonly used theoretical descriptors include electronic parameters (e.g., HOMO/LUMO energies, dipole moment), hydrophobic parameters, and global reactivity indices (e.g., electronegativity, hardness, softness). dergipark.org.tr
In the context of oxyquinoline systems, QSAR studies have been performed on 5,8-quinolinequinone derivatives to model their anti-proliferative and anti-inflammatory activities. dergipark.org.tr By calculating a range of molecular descriptors using DFT, researchers have investigated the relationships between these parameters and the observed biological activities. dergipark.org.tr Another study on quinazoline (B50416) derivatives as anticancer agents developed QSAR models based on electronic descriptors, which were then used to guide the design of new molecules with potentially enhanced activity. researchgate.net A formal analysis of 8-hydroxyquinoline derivatives as inhibitors of Botulinum neurotoxin serotype A also successfully established a relationship between electronic structure and inhibitory capacity, leading to the construction of a partial inhibitory pharmacophore. chemrj.org
| Descriptor Category | Specific Descriptors | Relevance | Source(s) |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Relate to reactivity, polarity, and electrostatic interactions. | dergipark.org.trresearchgate.net |
| Global Reactivity | Electronegativity, Hardness, Softness, Electrophilicity Index | Describe the overall chemical reactivity of the molecule. | dergipark.org.tr |
| Topological/Structural | Molecular Volume, Molar Refractivity | Relate to the size, shape, and polarizability of the molecule. | dergipark.org.tr |
| Thermodynamic | Entropy, Heat Capacity | Provide information on the thermodynamic properties of the molecule. | dergipark.org.tr |
This table summarizes various types of theoretical descriptors that are calculated and used to build QSAR models for predicting the biological activity of oxyquinoline derivatives.
Prediction of Binding Affinities and Complex Stability
Computational methods are increasingly used to predict the binding affinity of ligands to their protein targets and the stability of the resulting complexes. nih.gov These predictions are crucial for prioritizing compounds in drug discovery pipelines. Techniques range from molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, to more rigorous free-energy calculations. plos.orgnih.gov
Molecular docking studies have been employed to assess the binding affinity of Azo-8-hydroxyquinoline derivatives to key enzymes in Alzheimer's disease. plos.org The docking scores, along with the analysis of intermolecular interactions like hydrogen bonds and π-π stacking, helped identify promising multi-target candidates. plos.org For a charge transfer complex of 8-hydroxyquinoline, molecular docking showed a significant binding energy of -167.04 kcal/mol with Human Serum Albumin (HSA). nih.gov
Following docking and MD simulations, methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate binding free energies, providing a more quantitative estimate of binding affinity. nih.govplos.org In the study of Azo-8HQ derivatives, MM-GBSA calculations revealed low binding energies, indicating robust and stable interactions with the target enzymes. plos.org Similarly, for the 8-hydroxyquinoline-oxalic acid complex with HSA, binding free energy was calculated using MM-PBSA after the MD simulation to further quantify the interaction. nih.gov The stability of metal complexes of 8-hydroxyquinoline derivatives has also been assessed by determining their conditional formation constants through spectroscopic titrations, for example, with human serum albumin. acs.org
Structure Activity Relationship Sar Studies Across Research Domains
Correlating Structural Modifications with Coordination Properties
The defining feature of 8-hydroxyquinoline (B1678124) is its ability to act as a bidentate chelating agent, forming stable complexes with a vast number of metal ions. scispace.comrroij.comnih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group work in concert to bind metal cations. scispace.com SAR studies in this domain focus on how substituents on the quinoline (B57606) ring alter the electronic and steric properties of this coordination pocket, thereby influencing the stability, selectivity, and photophysical properties of the resulting metal complexes.
The acidity of the hydroxyl group and the basicity of the pyridine nitrogen are critical determinants of chelation. Electron-withdrawing groups, such as halogens (e.g., -Cl, -I) or nitro groups, generally increase the acidity of the hydroxyl group, which can affect the pH range at which complexation occurs. Conversely, electron-donating groups, like alkyl or alkoxy groups, can enhance the basicity of the nitrogen atom, potentially leading to stronger metal binding.
The position of the substituent is also crucial. For instance, modifications at the C5 and C7 positions, adjacent to the coordinating atoms, can sterically hinder the formation of metal complexes. However, these positions are also prime targets for attaching larger functional groups, such as macrocycles, to create more sophisticated ligands with tailored selectivities for specific metal ions. rsc.org A study on 8-hydroxyquinoline derivatives with sulfur-containing macrocycles found that the specific arrangement and type of macrocycle attached significantly influenced the selective fluorescent response to metal ions like Zn²⁺ and Cd²⁺. rsc.org
Elucidating Structural Determinants for Specific Biological Mechanisms
The biological activities of oxyquinoline derivatives are often linked to their metal-chelating properties, which can disrupt metal homeostasis in pathological processes. nih.govmdpi.com SAR studies are vital for optimizing these compounds as therapeutic agents by enhancing their potency and selectivity towards specific biological targets.
Influence of Substituents on Enzyme Inhibition Specificity
Oxyquinoline derivatives have been identified as inhibitors of various enzymes, particularly metalloenzymes where chelation of the active site metal ion is a key mechanism of inhibition. mdpi.comnih.gov SAR studies have been instrumental in developing derivatives with improved specificity for target enzymes.
For example, in the development of inhibitors for matrix metalloproteinases (MMPs), which are zinc-dependent enzymes involved in cancer progression, various 8-hydroxyquinoline derivatives have been synthesized and evaluated. nih.gov Research has shown that specific substitutions on the quinoline ring can lead to potent and selective inhibition of MMP-2 and MMP-9. nih.gov One study reported that compounds 5e and 5h, with specific modifications, not only exhibited submicromolar inhibitory activity against MMP-2/9 but also demonstrated anti-proliferative and anti-invasive properties in cancer cell lines. nih.gov
Similarly, the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) by oxyquinoline derivatives has been explored. mdpi.com SAR studies revealed that "branched-tail" substituents containing a pyridine moiety could enhance inhibitory activity by providing an additional metal coordination site. mdpi.com The stereochemistry of these substituents was also found to be important, with specific enantiomers showing preferential binding to the enzyme's active site. mdpi.com Furthermore, research on Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA) showed that 7-substituted-8-hydroxyquinoline derivatives were promising inhibitors, whereas 5-substituted analogs with antimycobacterial activity did not inhibit the enzyme, highlighting the importance of substituent placement for specific enzyme targeting. nih.gov
Interactive Table: SAR of Oxyquinoline Derivatives as Enzyme Inhibitors
| Compound/Derivative Class | Enzyme Target | Key Structural Features | Observed Effect | Reference |
|---|---|---|---|---|
| 7-substituted-8-hydroxyquinolines | Mycobacterium tuberculosis MtInhA | Substitution at the C7 position | Promising enzyme inhibition | nih.gov |
| 5-substituted-8-hydroxyquinolines | Mycobacterium tuberculosis MtInhA | Substitution at the C5 position | No enzyme inhibition despite antimycobacterial activity | nih.gov |
| Derivatives 5e and 5h | Matrix Metalloproteinases (MMP-2/9) | Undisclosed substitutions leading to high activity | Submicromolar IC50 values; anti-proliferative and anti-invasive activity | nih.gov |
| "Branched-tail" oxyquinolines with pyridine | HIF Prolyl Hydroxylases (PHDs) | Bulky, pyridine-containing substituents | Enhanced inhibitory activity, often an order of magnitude more active than established inhibitors | mdpi.com |
| 8-hydroxy-quinoline-7-carboxylic acid derivatives | Pim-1 Kinase | Carboxylic acid at C7 and a styryl group at C2 | Crucial for interaction with Asp186 and Lys67 in the ATP-binding pocket | researchgate.net |
Impact of Functionalization on Cellular Pathway Modulation
The ability of oxyquinoline derivatives to modulate cellular signaling pathways is a key area of research, particularly in cancer and neurodegenerative diseases. nih.govmdpi.com Functionalization of the oxyquinoline core can dramatically alter how these molecules interact with and influence these complex biological networks.
Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), a well-known derivative, has been shown to modulate multiple pathways, including the NF-κB and lysosomal pathways. rsc.orgdovepress.com The halogen substituents at the C5 and C7 positions are critical for its activity. Combining clioquinol with ruthenium to form a new complex resulted in a compound that induces apoptosis through a copper-independent mechanism and inhibits the NF-κB signaling pathway in a proteasome-independent manner, a different mechanism from clioquinol alone. rsc.orgresearchgate.net This highlights how significant functionalization through metal complexation can create novel biological activities.
Studies on other derivatives have shown that the introduction of different functional groups can direct their activity towards specific pathways. For instance, a derivative named PQ1 was found to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9, key proteins in the extrinsic and intrinsic apoptotic pathways, respectively. nih.gov Another study on survivin inhibitors based on an oxyquinoline scaffold demonstrated that modifications to different rings of the molecule could significantly enhance anti-proliferative activity, with the most potent compound showing a four-fold improvement in activity over the initial hit compound. plos.org
Furthermore, research into nickel(II) oxyquinoline-bipyridine complexes has revealed that these compounds can induce both apoptosis and autophagy in cisplatin-resistant lung cancer cells by targeting mitophagy pathways. researchgate.net This demonstrates that the choice of both the oxyquinoline ligand and the coordinated metal can be tailored to overcome drug resistance mechanisms.
Interactive Table: Functionalization of Oxyquinoline and Cellular Pathway Modulation
| Derivative/Complex | Key Functionalization | Cellular Pathway(s) Modulated | Observed Outcome | Reference |
|---|---|---|---|---|
| Clioquinol-Ruthenium Complex | Coordination of clioquinol to a ruthenium center | NF-κB signaling, Apoptosis | Proteasome-independent NF-κB inhibition; copper-independent apoptosis | rsc.orgresearchgate.net |
| PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline) | Complex side chains at C5, C6, and C8 | Intrinsic and Extrinsic Apoptosis | Activation of both caspase-8 and caspase-9 | nih.gov |
| UC-112 analog 4g | Modifications on the oxyquinoline scaffold | Survivin expression, Apoptosis | Potent anti-proliferative properties with nanomolar IC50 values | plos.org |
| Nickel(II) oxyquinoline-bipyridine complexes | Coordination to Nickel(II) with a bipyridine co-ligand | Apoptosis, Autophagy, Mitophagy | Inhibition of cell growth in drug-resistant tumor cells | researchgate.net |
| Clioquinol (CQ) and Nitroxoline (NQ) | Halogenation (CQ) and nitro group (NQ) | FoxM1 expression | Inhibition of FoxM1, a key oncogene in cholangiocarcinoma | dovepress.com |
Rational Design Principles for Enhanced Material Performance
In materials science, derivatives of 8-hydroxyquinoline, particularly their metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq3), are cornerstone materials for Organic Light-Emitting Diodes (OLEDs). scispace.comrroij.commdpi.com SAR studies in this field are aimed at rationally designing new derivatives with enhanced performance characteristics, such as improved thermal stability, charge transport properties, and tunable emission colors. nih.govdntb.gov.ua
The electronic properties of the quinoline ring can be systematically tuned by adding electron-donating or electron-withdrawing substituents. This directly impacts the HOMO and LUMO energy levels of the resulting metal complexes, which in turn determines their emission wavelength. nih.gov For example, a systematic study on Alq3 complexes showed that combinations of electron-donating substituents at the C4 and C6 positions could tune the emission from 478 nm to 526 nm. nih.gov Theoretical studies have also predicted that placing strong electron-withdrawing groups at the C6 and C7 positions can lead to blue-shifted emission, while substitution at the C4 position can cause a red shift. researchgate.netacs.org
Interactive Table: SAR for Enhanced Material Performance of Oxyquinoline Complexes
| Derivative Class | Structural Modification | Property Modified | Observed Effect on Performance | Reference |
|---|---|---|---|---|
| Alq3 Complexes | Electron-donating groups at C4 and C6 | Emission Wavelength | Tuning of emission between 478 nm and 526 nm | nih.gov |
| Alq3 Derivatives | Fluorination of the quinoline ligand | Charge Transport | Enhanced electron injection in OLEDs | dntb.gov.ua |
| Alq3 Derivatives | Strong electron-withdrawing groups at C6, C7 | Emission Wavelength | Predicted blue-shift in emission | researchgate.net |
| Alq3 Derivatives | Substitution at C4 position | Emission Wavelength | Predicted red-shift in emission | acs.org |
| Alq3-ZnO Nanohybrid | Incorporation of ZnO quantum dots | Emission Wavelength | Shift from green to yellow emission | mdpi.com |
Structure-Based Optimization for Analytical Performance
The inherent fluorescence of 8-hydroxyquinoline and its derivatives, which is often enhanced upon metal chelation, makes them excellent candidates for developing fluorescent chemosensors for metal ion detection. scispace.comrroij.comresearchgate.net SAR studies are crucial for optimizing these sensors to achieve high sensitivity and selectivity for specific analytes.
The design of these sensors often involves attaching a receptor unit to the 8-hydroxyquinoline fluorophore. The nature of this receptor dictates the selectivity of the sensor. For example, a study synthesized four new chemosensors by linking 8-hydroxyquinoline derivatives to sulfur-containing macrocyclic units. rsc.org One of these ligands, L1, which contained a 5-chloro-8-hydroxy-7-quinolinylmethyl group attached to a trithiacyclododecane macrocycle, showed a selective fluorescent response to Zn²⁺. rsc.org In contrast, a similar ligand, L2, with a dithia-dioxacyclopentadecane macrocycle, responded to both Zn²⁺ and Cd²⁺, while two other ligands showed no response. rsc.org This demonstrates that subtle changes in the attached receptor can dramatically alter the analytical performance.
The position of the linkage between the fluorophore and the receptor is also critical. In the same study, ligands L3 and L4, where the macrocycle was attached at the C2 position of the quinoline ring instead of C7, were unresponsive to the metal ions tested. rsc.org This suggests that the proximity of the receptor to the chelating core of the oxyquinoline is vital for the sensing mechanism, which often involves a chelation-enhanced fluorescence (CHEF) effect. DFT calculations can be employed to understand the origins of this selectivity and guide the rational design of new, more effective sensors. rsc.org
Interactive Table: Structure-Based Optimization of Oxyquinoline for Analytical Sensing
| Sensor Name/Class | Key Structural Feature | Target Analyte | Sensing Mechanism/Outcome | Reference |
|---|---|---|---|---|
| L1 | 5-chloro-8-hydroxy-7-quinolinylmethyl linked to aza-trithiacyclododecane | Zn²⁺ | Selective CHEF-type fluorescent response | rsc.org |
| L2 | 5-chloro-8-hydroxy-7-quinolinylmethyl linked to aza-dithia-dioxacyclopentadecane | Zn²⁺ and Cd²⁺ | Non-selective CHEF-type response | rsc.org |
| L3 and L4 | 8-hydroxy-2-quinolinylmethyl linked to macrocycles | Various metal ions | No fluorescence response | rsc.org |
| 8-hydroxyquinoline-carbaldehyde Schiff-base | Schiff-base linkage at C2 | Al³⁺ | Moderate selectivity with a detection limit <10⁻⁷ M | scispace.comrroij.com |
| Diaza-18-crown-6 with two 5-chloro-8-hydroxyquinoline (B194070) groups | Crown ether appended with two oxyquinoline units | Mg²⁺ | Selective fluorescence in the presence of other alkaline earth ions at physiological pH | researchgate.net |
Future Directions and Emerging Research Areas
Integration of Artificial Intelligence and Machine Learning in Oxyquinoline Research
Machine learning models are being developed to predict the reactivity and site selectivity of quinoline (B57606) derivatives, allowing chemists to more efficiently plan synthetic routes. doaj.org For instance, an artificial neural network (ANN) has been successfully used to predict which sites on a quinoline derivative are most likely to undergo electrophilic substitution, taking simple SMILES strings as input and achieving high accuracy. doaj.org This predictive power significantly reduces the trial-and-error often involved in chemical synthesis.
Table 1: Applications of AI and Machine Learning in Oxyquinoline Research
| AI/ML Application | Description | Key Benefit | Reference |
|---|---|---|---|
| Active Site Prediction | Artificial neural networks (ANN) predict regioselectivity for C-H functionalization on quinoline rings. doaj.org | Rapidly identifies the most probable reaction sites, optimizing synthesis strategies. doaj.org | doaj.org |
| Virtual Screening & Drug Design | ML models screen large virtual libraries and predict the biological activity of novel derivatives. mdpi.comnih.gov | Increases the hit rate of discovering active compounds and accelerates the drug discovery pipeline. nih.govnih.gov | mdpi.comnih.govnih.gov |
| Pharmacokinetic Modeling | ML algorithms are used to develop predictive models for drug metabolism and dosage, which can be applied to new oxyquinoline-based antibiotics. mdpi.com | Simplifies and speeds up the creation of accurate dosing models compared to classical methods. mdpi.com | mdpi.com |
| Data Extraction & Analysis | Large language models (LLMs) are fine-tuned to extract structured reaction data from unstructured text in scientific literature. chemrxiv.org | Facilitates the creation of large, organized datasets for training more powerful predictive models. chemrxiv.org | chemrxiv.org |
Exploration of Novel Reaction Spaces for Oxyquinoline Derivatization
To unlock the full potential of the oxyquinoline scaffold, chemists are exploring innovative synthetic methodologies that offer greater efficiency, precision, and access to previously unobtainable molecular architectures. This involves moving beyond classical reactions and embracing modern synthetic tools.
Click Chemistry: The copper-catalyzed Huisgen 1,3-dipolar cycloaddition, or "click" reaction, has emerged as a robust and highly efficient method for synthesizing complex oxyquinoline derivatives. nih.gov This reaction allows for the reliable connection of an oxyquinoline unit, modified with a terminal alkyne, to a variety of azide-containing molecules. nih.govmdpi.com This has enabled the creation of novel hybrids incorporating sugars, aromatic systems, and other pharmacophores linked via a stable 1,2,3-triazole bridge. nih.govresearchgate.nettandfonline.comtandfonline.com These reactions are known for their high yields and tolerance of a wide range of functional groups, making them ideal for building libraries of diverse compounds. nih.gov
Flow Chemistry: Continuous flow chemistry represents a paradigm shift from traditional batch synthesis. nih.gov In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. azolifesciences.com This technology offers significant advantages for oxyquinoline synthesis, including enhanced safety when handling hazardous reagents, improved heat and mass transfer, and greater scalability. nih.govazolifesciences.com The synthesis of various pharmaceutically important heterocyclic compounds, including quinolines, has been successfully demonstrated using flow methodologies, often leading to higher yields and purity in less time compared to batch processes. azolifesciences.commdpi.com
Table 2: Comparison of Novel Reaction Methods for Oxyquinoline Derivatization
| Reaction Method | Core Principle | Advantages for Oxyquinoline Synthesis | Reference |
|---|---|---|---|
| Click Chemistry (CuAAC) | Copper(I)-catalyzed reaction between an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. nih.gov | High efficiency, mild reaction conditions, high yields, and formation of a stable, functional linker. nih.govresearchgate.net | nih.govmdpi.comresearchgate.nettandfonline.comtandfonline.com |
| Flow Chemistry | Reagents are continuously pumped through a reactor for the chemical transformation. azolifesciences.com | Enhanced safety, precise control of reaction parameters, improved scalability, and potential for higher yields and purity. nih.govazolifesciences.com | nih.govazolifesciences.commdpi.com |
| O-Propargylation | Alkylation of the hydroxyl group of oxyquinoline with propargyl bromide to introduce a terminal alkyne. tubitak.gov.tr | Provides a versatile chemical handle for subsequent modifications, such as click chemistry. tubitak.gov.tr | tubitak.gov.tr |
Advanced Mechanistic Studies at the Single-Molecule Level
A profound understanding of how oxyquinoline and its derivatives function at the most fundamental level is crucial for rational design and optimization. While traditional studies provide data averaged over large ensembles of molecules, the future of mechanistic investigation lies at the single-molecule level. These advanced techniques can uncover dynamic and transient behaviors that are masked in bulk measurements.
Future research will likely involve the application of single-molecule spectroscopy and microscopy to study the interactions of oxyquinoline derivatives with their biological targets. For example, single-molecule fluorescence techniques could be used to directly observe the binding and dissociation kinetics of an oxyquinoline-based inhibitor to a single enzyme molecule in real-time. This would provide unprecedented insight into the drug's mechanism of action.
Furthermore, scanning probe microscopy techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) hold the potential to visualize the conformational changes in a single biomolecule upon binding to an oxyquinoline ligand. While direct mechanistic studies of oxyquinoline at the single-molecule level are still an emerging area, the application of these powerful analytical tools represents a significant future direction. Such studies could elucidate the precise mechanism by which Indium-111, chelated by oxyquinoline, is transferred into cells for diagnostic imaging, a process currently understood as the lipid-soluble complex penetrating the cell membrane before the indium detaches. drugbank.com Observing this process for a single complex would provide definitive mechanistic detail.
Interdisciplinary Applications of Oxyquinoline beyond Traditional Fields
The unique chemical properties of oxyquinoline, particularly its ability to chelate metals and its inherent fluorescence, make it a valuable scaffold for applications far beyond its traditional use in medicine. nih.gov
Materials Science: Oxyquinoline derivatives are being explored as key components in advanced materials. researchgate.net Their coordination with metal ions, such as indium, can produce compounds with interesting luminescent properties. ontosight.ai This makes them candidates for use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). ontosight.aiscientific.net Researchers are actively synthesizing and characterizing 5-substituted-8-oxyquinoline derivatives to create novel Alq3-type complexes with tuned light-emission properties for display technologies. scientific.net
Chemical and Biological Sensing: The oxyquinoline moiety is an excellent chromophore and fluorophore, and its fluorescence is often modulated by the binding of metal ions. This has led to the development of a wide array of fluorescent sensors. Derivatives have been designed for the highly selective and sensitive detection of biologically and environmentally important cations, including magnesium (Mg²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). tandfonline.comtandfonline.comnih.govnih.gov These sensors often exhibit an "off-on" response, where fluorescence is quenched in the free ligand and dramatically enhanced upon chelation, allowing for clear detection in biological samples, including living cells. nih.govnih.gov Research is also expanding to create sensors for organic molecules, such as ketone bodies, for potential diagnostic applications. researchgate.net
Agrochemicals and Catalysis: The fungicidal properties of oxyquinoline have been utilized in agriculture for the control of molds. nih.gov Additionally, the ability of oxyquinoline complexes to coordinate around a metal center suggests their potential use as catalysts in various chemical reactions, an area ripe for future exploration. ontosight.ai
Table 3: Emerging Interdisciplinary Applications of Oxyquinoline
| Field | Application | Underlying Principle | Reference |
|---|---|---|---|
| Materials Science | Organic Light-Emitting Diodes (OLEDs) and other optoelectronics. ontosight.ai | Formation of luminescent metal complexes (e.g., with Indium, Aluminum) that emit light upon excitation. ontosight.aiscientific.net | researchgate.netontosight.aiscientific.net |
| Chemical Sensing | Fluorescent probes for metal ions (Mg²⁺, Cd²⁺, Hg²⁺) and biological molecules. tandfonline.comnih.govnih.gov | Chelation-enhanced fluorescence (CHEF); binding of the target analyte to the oxyquinoline derivative causes a significant change in fluorescence intensity. nih.govnih.gov | tandfonline.comtandfonline.comnih.govnih.govresearchgate.net |
| Catalysis | Catalysts for organic synthesis. ontosight.ai | The unique coordination environment around the metal center in oxyquinoline complexes can facilitate chemical reactions. ontosight.ai | ontosight.ai |
| Agrochemicals | Fungicidal agents for crop protection. nih.gov | Inherent antifungal properties of the quinolin-8-ol structure. nih.gov | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard methodologies for characterizing the physicochemical properties of Oxyquinoline, D2, #2 in vitro?
- Methodological Answer : Key characterization steps include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm identity . Ensure experimental details (e.g., solvent systems, instrument parameters) are fully reported to enable reproducibility .
Q. How can researchers design experiments to assess the stability of this compound under varying physiological conditions?
- Methodological Answer : Stability studies should include pH-dependent degradation assays (e.g., incubation in buffers ranging from pH 2–8), thermal stability analysis (e.g., 25°C–40°C), and light exposure tests. Use UV-Vis spectroscopy or LC-MS to quantify degradation products. Include controls with inert compounds to isolate environmental effects .
Q. What are the best practices for measuring transepithelial electrical resistance (TEER) in cell monolayers treated with Oxyquinoline derivatives?
- Methodological Answer : Seed cells (e.g., BeWo b30) in Transwell plates and allow monolayer formation. Measure TEER using a volt-ohm meter before and after treatment. Normalize readings to the surface area of the insert. For consistency, perform measurements at the same time daily and include triplicate samples. Note that TEER fluctuations (e.g., initial increase followed by decrease) may reflect dynamic cellular responses .
Advanced Research Questions
Q. How does this compound modulate hypoxia-inducible factor (HIF-1) signaling pathways, and how can conflicting data on its effects be resolved?
- Methodological Answer : Oxyquinoline inhibits HIF prolyl-hydroxylases, stabilizing HIF-1α under normoxic conditions . To resolve contradictions (e.g., cell-specific HIF1A mRNA upregulation), combine transcriptomic analysis (RNA-seq) with protein-level assays (Western blot). Use pathway enrichment tools (e.g., KEGG) to identify co-regulated genes. For example, in HT-29 cells, oxyquinoline increased HIF1A mRNA 1.6-fold but had no significant effect in Caco-2 cells, highlighting cell-type specificity .
Q. What experimental strategies can elucidate the biphasic effects of this compound on placental barrier integrity (e.g., TEER increase at 6h vs. decrease at 24h)?
- Methodological Answer : Perform time-course experiments with密集 sampling (e.g., hourly measurements for 24h). Pair TEER data with permeability assays (e.g., FITC-dextran flux) and transcriptomics to link structural changes to gene expression (e.g., GLUT3 upregulation without altered glucose uptake). Consider metabolic reprogramming markers (BNIP3, PDK1) to explain delayed barrier disruption .
Q. How can researchers differentiate between HIF-1-dependent and -independent mechanisms of this compound in metabolic reprogramming?
- Methodological Answer : Use CRISPR/Cas9 to generate HIF-1α knockout cell lines and compare metabolic outputs (e.g., lactate production, glucose consumption) between wild-type and knockout models. Validate with pharmacological inhibitors (e.g., Chetomin for HIF-1). In BeWo cells, oxyquinoline downregulated PPARGC1B (a HIF-1-independent regulator of mitochondrial biogenesis), suggesting dual mechanisms .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in transcriptomic data between this compound and other hypoxia mimetics (e.g., CoCl₂)?
- Methodological Answer : Compare gene expression profiles using hierarchical clustering or PCA. For example, CoCl₂ upregulated ribosomal/MHC genes in HT-29 cells, while oxyquinoline did not, indicating agent-specific off-target effects . Use STRING-DB to map protein-protein interaction networks and identify divergent pathways.
Q. What statistical approaches are optimal for analyzing time-dependent TEER data with high variability?
- Methodological Answer : Apply mixed-effects models to account for repeated measures and inter-experiment variability. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for group comparisons. Report effect sizes and confidence intervals to contextualize biological significance beyond p-values .
Experimental Reproducibility
Q. What minimal information should be included in publications to ensure reproducibility of this compound studies?
- Methodological Answer : Adhere to NIH preclinical guidelines :
- Cell culture : Media composition, passage number, seeding density (e.g., 3×10⁴ cells/insert for BeWo b30) .
- Compound handling : Solvent (e.g., DMSO concentration), storage conditions, batch-to-batch variability.
- Data availability : Deposit raw RNA-seq data in public repositories (e.g., GEO) and provide processed data tables in supplementary materials .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
